3,4,4-Trimethylhexan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
66793-73-5 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3,4,4-trimethylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-5-9(3,4)8(2)6-7-10/h8,10H,5-7H2,1-4H3 |
InChI Key |
OLRPKAJSAOYYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)CCO |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 3,4,4-Trimethylhexan-1-ol
This document provides a comprehensive overview of the known physical properties of 3,4,4-Trimethylhexan-1-ol, intended for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and literature sources.
Compound Identification
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. Data is aggregated from established chemical databases. Note that some values are experimental while others are estimated.
| Property | Value | Units | Source (Citation) | Notes |
| Molecular Weight | 144.25 | g/mol | PubChem[2] | Computed |
| 144.2545 | g/mol | NIST[1][3] | ||
| Boiling Point | 191 | °C | ChemicalBook[4] | |
| 464.15 | K | NIST[1] | (191 °C) | |
| Melting Point | 6.15 | °C | ChemicalBook[4] | Estimated |
| Density | 0.8446 | g/cm³ | ChemicalBook[4] | Estimated |
| Refractive Index | 1.4310 | ChemicalBook[4] | ||
| Hydrogen Bond Donor Count | 1 | PubChem[2] | Computed | |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] | Computed | |
| Rotatable Bond Count | 4 | PubChem[2] | Computed | |
| XLogP3-AA | 3 | PubChem[2] | Computed measure of lipophilicity |
Experimental Protocols
1. Boiling Point Determination (Distillation Method):
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Apparatus: A standard distillation apparatus including a round-bottom flask, a condenser, a thermometer placed appropriately, and a heating mantle.
-
Procedure:
-
A sample of this compound is placed in the distillation flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The flask is gently heated.
-
The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and is collected. This stable temperature is the boiling point.
-
The atmospheric pressure is also recorded, as boiling point is pressure-dependent.
-
2. Density Measurement (Pycnometer Method):
-
Principle: Density is determined by measuring the mass of a known volume of the substance.
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the sample liquid (this compound), ensuring no air bubbles are present, and the excess is removed.
-
The filled pycnometer is weighed again.
-
The temperature of the liquid is recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
3. Refractive Index Measurement (Abbe Refractometer):
-
Principle: The refractive index measures how light propagates through a substance and is a characteristic property.
-
Apparatus: An Abbe refractometer.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the characterization of a chemical compound's physical properties.
Caption: Workflow for Physical Property Characterization.
References
Spectroscopic Profile of 3,4,4-Trimethylhexan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4,4-Trimethylhexan-1-ol. Due to the absence of experimentally recorded spectra in publicly available databases, this document focuses on predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on its chemical structure and known spectroscopic trends for aliphatic alcohols.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-OH (C1-H) | ~3.6 | Triplet | 2H |
| -CH- (C3-H) | ~1.6 | Multiplet | 1H |
| -CH₂- (C2-H) | ~1.5 | Multiplet | 2H |
| -CH(CH₃)- (C3-CH₃) | ~0.9 | Doublet | 3H |
| -C(CH₃)₂- (C4-CH₃) | ~0.85 | Singlet | 6H |
| -CH₂-CH₃ (C5-H) | ~1.3 | Quartet | 2H |
| -CH₂-CH₃ (C6-H) | ~0.8 | Triplet | 3H |
| -OH | Variable (1-5) | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₂-OH (C1) | ~60-65 |
| -CH₂- (C2) | ~35-40 |
| -CH- (C3) | ~40-45 |
| -C(CH₃)₂- (C4) | ~35-40 |
| -CH₂-CH₃ (C5) | ~25-30 |
| -CH₂-CH₃ (C6) | ~10-15 |
| -CH(CH₃)- (C3-CH₃) | ~15-20 |
| -C(CH₃)₂- (C4-CH₃) | ~25-30 |
Table 3: Predicted IR Spectroscopy Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Alcohol) | 3200-3600 | Strong, Broad | Stretching vibration |
| C-H (Alkane) | 2850-3000 | Strong | Stretching vibration |
| C-O (Alcohol) | 1050-1260 | Strong | Stretching vibration |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 144 | Molecular Ion (M⁺) - Expected to be weak or absent |
| 126 | [M-18]⁺ (Loss of H₂O) |
| 115 | [M-29]⁺ (Loss of C₂H₅) |
| 87 | Alpha-cleavage fragment |
| 57 | Tertiary butyl cation fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters should be optimized by the operator.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup:
-
Record a background spectrum of the clean, empty salt plates.
-
-
Spectrum Acquisition:
-
Place the salt plates with the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or injection into a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for this type of molecule, to generate charged fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis:
-
Identify the molecular ion peak (if present).
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualization of Spectroscopic Data Logic
The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of this compound.
Caption: Logical workflow for structural elucidation.
3,4,4-Trimethylhexan-1-ol molecular weight and formula
An In-depth Technical Guide to 3,4,4-Trimethylhexan-1-ol
This technical guide provides a detailed analysis of the molecular formula and molecular weight of this compound, intended for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental quantitative data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol |
| IUPAC Name | This compound |
Determination of Molecular Formula
The molecular formula is derived directly from the IUPAC name, which defines the molecule's structure.
-
Base Chain : The "hexan-1-ol" component indicates a six-carbon alkane chain (hexane) where a hydroxyl (-OH) group replaces a hydrogen atom on the first carbon.
-
Substituents : The "3,4,4-trimethyl" prefix specifies the attachment of three methyl (-CH₃) groups: one on the third carbon and two on the fourth carbon of the hexane chain.
-
Atom Count :
-
Carbon (C) : 6 carbons from the hexane chain + 3 carbons from the methyl groups = 9 carbons.
-
Oxygen (O) : 1 oxygen from the hydroxyl group.
-
Hydrogen (H) : A nonane molecule (C₉H₂₀) has 20 hydrogen atoms. The presence of the hydroxyl group maintains this count, resulting in 20 hydrogen atoms.
-
This systematic breakdown confirms the molecular formula as C₉H₂₀O .
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic masses of all constituent atoms in the molecular formula. The average atomic masses for the elements are:
The calculation is as follows:
(9 × 12.011 u) + (20 × 1.008 u) + (1 × 15.999 u) = 108.099 u + 20.160 u + 15.999 u = 144.258 u
This value is typically expressed in grams per mole ( g/mol ) for molar mass. The calculated molecular weight is consistent with that of its isomers, such as 4,4,5-trimethylhexan-1-ol.[7]
Experimental Protocols
Logical Workflow for Molecular Property Determination
The following diagram illustrates the logical workflow from the chemical name to the final molecular weight calculation.
Caption: Workflow from IUPAC name to molecular weight.
References
- 1. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. #6 - Carbon - C [hobart.k12.in.us]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Oxygen - Wikipedia [en.wikipedia.org]
- 7. 4,4,5-Trimethylhexan-1-ol | C9H20O | CID 3017606 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,4,4-Trimethylhexan-1-ol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3,4,4-Trimethylhexan-1-ol (CAS No. 66793-73-5). While the initial discovery and historical context surrounding this branched-chain primary alcohol are not extensively documented in readily available literature, its synthesis can be understood through established principles of organic chemistry. This document outlines a plausible synthetic pathway, details its known physical and chemical properties, and provides insights into its potential applications based on related compounds. All quantitative data is presented in structured tables, and key chemical transformations are illustrated with diagrams.
Introduction
This compound is a saturated primary alcohol with the molecular formula C9H20O. Its structure is characterized by a hexane backbone with three methyl groups located at the 3 and 4 positions. The presence of a quaternary carbon atom at the 4-position and a chiral center at the 3-position makes it an interesting, albeit not widely studied, molecule in organic chemistry. This guide aims to consolidate the available information on this compound, providing a valuable resource for researchers in fields such as specialty chemicals, fragrance development, and materials science.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 66793-73-5 | NIST WebBook[2][3] |
| Molecular Formula | C9H20O | PubChem[1] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| Boiling Point | 464.15 K (191 °C) | NIST WebBook[2] |
| InChI | InChI=1S/C9H20O/c1-5-9(3,4)8(2)6-7-10/h8,10H,5-7H2,1-4H3 | PubChem[1] |
| InChIKey | OLRPKAJSAOYYCY-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCC(C)(C)C(C)CCO | PubChem[1] |
Discovery and History
The specific historical details regarding the first synthesis or isolation of this compound are not well-documented in prominent scientific literature. The NIST Chemistry WebBook references a 1951 paper by Freedman and Becker in the Journal of Organic Chemistry in relation to the compound's boiling point[2]. However, the paper's primary focus is on the reaction of Grignard reagents with 3,4-epoxy-1-butene, and it does not appear to explicitly detail the synthesis of this compound. It is plausible that the compound was synthesized as part of a broader investigation into the reactions of branched alkanes and their derivatives during that period.
Synthesis
-
Hydroformylation (Oxo Process): The first step is the hydroformylation of 2,3,3-trimethyl-1-pentene. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, typically using a catalyst under pressure. This process would yield 3,4,4-trimethylhexanal. The hydroformylation reaction was discovered by Otto Roelen in 1938 and has become a major industrial process for the synthesis of aldehydes and alcohols[5].
-
Reduction: The resulting aldehyde, 3,4,4-trimethylhexanal, can then be reduced to the primary alcohol, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or through catalytic hydrogenation.
A simplified workflow for this proposed synthesis is illustrated in the following diagram.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: General Procedure for Hydroformylation and Reduction
The following is a generalized experimental protocol based on standard laboratory procedures for the proposed synthesis.
Step 1: Hydroformylation of 2,3,3-trimethyl-1-pentene
-
A high-pressure autoclave is charged with 2,3,3-trimethyl-1-pentene, a suitable solvent (e.g., toluene), and a rhodium or cobalt-based hydroformylation catalyst (e.g., Rh(CO)2(acac) with a phosphine ligand).
-
The autoclave is sealed and purged with nitrogen, followed by pressurization with a mixture of carbon monoxide and hydrogen (synthesis gas).
-
The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for several hours.
-
After the reaction is complete, the autoclave is cooled, and the excess pressure is carefully released.
-
The resulting mixture containing 3,4,4-trimethylhexanal is then worked up to remove the catalyst and solvent.
Step 2: Reduction of 3,4,4-trimethylhexanal
-
The crude 3,4,4-trimethylhexanal is dissolved in a suitable solvent, such as methanol or ethanol.
-
The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of water, and the organic product is extracted with a suitable solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude this compound.
-
The final product can be purified by distillation.
Potential Applications
While specific applications for this compound are not widely documented, its structural similarity to other branched C9 alcohols suggests potential uses in several industries. For instance, its isomer, 3,5,5-trimethylhexan-1-ol, is used as a fragrance ingredient in toiletries and household cleaning products[6]. Therefore, this compound could be investigated for its own olfactory properties.
Additionally, a 2021 study on alternative mono-alcohol fuel blend components for spark-ignition engines included this compound in its database of potential candidates, although it was not among the top-performing alcohols identified in that particular screening[7][8]. This suggests a potential area for further research into its fuel properties.
Conclusion
This compound is a branched primary alcohol with established physicochemical properties but a history that is not clearly detailed in the scientific literature. A plausible and efficient synthesis route involves the hydroformylation of its alkene precursor followed by reduction. The potential for this compound in the fragrance and specialty chemical industries warrants further investigation, building on the known applications of its isomers. This guide provides a foundational understanding for researchers interested in exploring the synthesis and applications of this unique molecule.
References
- 1. This compound | C9H20O | CID 3017713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Unlocking the Potential of 3,4,4-Trimethylhexan-1-ol: A Technical Guide for Novel Research Pathways
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical whitepaper serves as a comprehensive guide to potential research avenues for the novel aliphatic alcohol, 3,4,4-Trimethylhexan-1-ol. While specific biological data for this compound is not extensively documented in current literature, its unique structural characteristics—a primary alcohol with a sterically hindered tertiary carbon center—suggest several promising areas for investigation in medicinal chemistry, pharmacology, and materials science. This document outlines these potential research directions, providing detailed exemplary experimental protocols and conceptual frameworks to guide future studies.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physical and chemical properties is paramount for any research endeavor. The following table summarizes the known and predicted properties of this compound.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | PubChem[1] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 66793-73-5 | PubChem[1] |
| Appearance | Predicted: Clear, colorless liquid | - |
| Boiling Point | Predicted: ~190-210 °C | - |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | - |
| XLogP3-AA | 2.8 | PubChem[1] |
Potential Research Areas and Methodologies
The branched, sterically hindered nature of this compound offers intriguing possibilities for its application, particularly in areas where metabolic stability and unique solvency are desired.
Medicinal Chemistry: A Scaffold for Metabolically Robust Pharmaceuticals
The presence of gem-dimethyl groups adjacent to the chiral center at position 3 suggests that this compound could serve as a precursor or fragment for drugs with enhanced metabolic stability. Tertiary alcohols are known to be less susceptible to oxidation by alcohol dehydrogenases compared to primary and secondary alcohols.[3][4] This makes the core structure of this compound an attractive starting point for designing new chemical entities (NCEs) with improved pharmacokinetic profiles.
Proposed Research Workflow:
Caption: Proposed workflow for the development and evaluation of this compound based drug candidates.
This protocol outlines a plausible synthetic route for this compound, leveraging the Grignard reaction, a versatile method for forming carbon-carbon bonds and synthesizing alcohols.[5][6][7]
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Dry diethyl ether or THF
-
2-bromo-2-methylpropane (tert-butyl bromide)
-
3-methylpent-1-en-3-ol
-
Anhydrous sodium sulfate
-
Saturated ammonium chloride solution
-
Hydrochloric acid (1M)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromo-2-methylpropane in dry diethyl ether.
-
Add a small amount of the bromide solution to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, bubbling).
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of a suitable aldehyde precursor, such as 3,3-dimethylbutanal, in dry diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.
-
Pharmacology: Investigation of Neurological and Anti-inflammatory Effects
Branched-chain alcohols have been explored for their effects on the central nervous system (CNS) and as potential anti-inflammatory agents. The lipophilicity of this compound suggests it may cross the blood-brain barrier, making it a candidate for investigation in neurological pathways.
Conceptual Signaling Pathway for Neuroinflammation:
References
Thermochemical Properties of 3,4,4-Trimethylhexan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the thermochemical properties of 3,4,4-Trimethylhexan-1-ol. Due to the limited availability of specific experimental data for this compound in public databases, this document focuses on the fundamental physicochemical identifiers and outlines the standardized experimental protocols for determining key thermochemical parameters. The methodologies described herein are widely applicable to organic compounds, particularly alcohols, and are intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science.
Physicochemical Identifiers of this compound
A clear identification of the compound is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol |
| CAS Number | 66793-73-5 |
| IUPAC Name | This compound |
| Synonyms | 1-Hexanol, 3,4,4-trimethyl- |
Thermochemical Data
| Property | Symbol | Value |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | Data not publicly available |
| Standard Molar Enthalpy of Combustion | ΔcH° | Data not publicly available |
| Standard Molar Entropy | S° | Data not publicly available |
| Molar Heat Capacity (liquid) | Cp(l) | Data not publicly available |
Experimental Protocols: Determination of Enthalpy of Combustion
The enthalpy of combustion is a critical thermochemical parameter that can be determined experimentally using bomb calorimetry. This value can subsequently be used to calculate the enthalpy of formation.
Principle of Bomb Calorimetry
Bomb calorimetry is a constant-volume calorimetric technique used to determine the heat of combustion of a substance. The sample is ignited in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the temperature change of the water is measured.
Experimental Procedure
-
Sample Preparation: A precise mass of the liquid sample (this compound) is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a specific liquid sample holder is recommended to prevent evaporation.
-
Bomb Assembly: The crucible containing the sample is placed in the bomb. A fuse wire, typically made of nickel-chromium or platinum, is connected to the ignition circuit and positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. A stirrer is used to ensure uniform temperature distribution in the water, and a high-precision thermometer is used to monitor the temperature.
-
Temperature Equilibration: The system is allowed to equilibrate until a stable initial temperature is recorded.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter (C_cal) is determined by calibrating the system with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample (q_comb) is calculated using the formula:
q_comb = C_cal * ΔT
where ΔT is the corrected temperature rise. Corrections are made for the heat released by the ignition wire and for the formation of nitric acid from any residual nitrogen.
-
Calculation of Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is then calculated by dividing the heat of combustion by the number of moles of the sample burned.
Experimental Workflow for Bomb Calorimetry
The following diagram illustrates the logical flow of the experimental procedure for determining the enthalpy of combustion using a bomb calorimeter.
Conclusion
While specific experimental thermochemical data for this compound are not currently available in the public domain, this guide provides the necessary foundational information and detailed experimental protocols for their determination. The outlined procedure for bomb calorimetry is a robust and widely accepted method for obtaining the enthalpy of combustion, a cornerstone of thermochemical characterization. Researchers are encouraged to utilize these methodologies to expand the body of knowledge on this and other related compounds.
3,4,4-Trimethylhexan-1-ol solubility in organic solvents
An In-depth Technical Guide on the Solubility of 3,4,4-Trimethylhexan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for this compound in organic solvents is limited. This guide provides qualitative solubility information for the structurally similar isomer, 3,5,5-trimethyl-1-hexanol, and general solubility characteristics of C9 aromatic hydrocarbon solvents to offer valuable insights. Detailed experimental protocols for determining solubility are also provided to enable researchers to generate precise data.
Introduction
This compound is a branched-chain nonanol with potential applications in various fields, including fragrance, specialty chemicals, and as an intermediate in organic synthesis. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, formulation development, and purification processes. This technical guide summarizes the available solubility data for analogous compounds and provides comprehensive experimental protocols for determining the solubility of this compound in a laboratory setting.
Predicted and Analogous Solubility Data
Based on the principle of "like dissolves like," this compound, with its hydroxyl group and significant hydrocarbon chain, is expected to be soluble in a range of organic solvents. The polarity of the hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar alkyl chain favors dissolution in nonpolar solvents.
To provide a practical reference, the following table summarizes the qualitative solubility of a structural isomer, 3,5,5-trimethyl-1-hexanol, and the general solubility of C9 aromatic hydrocarbon solvents.
| Solvent Class | Specific Solvent | Solubility of 3,5,5-trimethyl-1-hexanol | General Solubility of C9 Aromatic Solvents |
| Alcohols | Methanol | Soluble[1][2] | Insoluble (for low alcohols) |
| Ethanol | Soluble[2] | Insoluble (for low alcohols) | |
| Ketones | Acetone | Soluble[1][2][3] | Insoluble |
| Ethers | Diethyl Ether | Soluble[1][2][3] | Soluble |
| Aromatic Hydrocarbons | Benzene | Soluble[1] | Soluble |
| Toluene | Soluble | Soluble | |
| Chlorinated Hydrocarbons | Chloroform | Soluble[1] | Soluble |
| Aliphatic Hydrocarbons | Hexane | Likely Soluble | Soluble |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following sections detail two common methods for measuring the solubility of a liquid compound in an organic solvent.
Shake-Flask Method
This widely used and reliable method determines the equilibrium solubility of a compound in a solvent.[4][5]
Principle: A supersaturated solution of the solute in the solvent is prepared and agitated until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus:
-
Vials or flasks with tight-fitting caps
-
Mechanical shaker or agitator
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
-
Syringes and filters (if necessary)
Procedure:
-
Preparation of Solvent Mixtures: Prepare the desired organic solvents of known purity.
-
Addition of Solute: In a series of vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a visible excess of the solute is necessary to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a constant temperature bath on a mechanical shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[6] The temperature should be controlled to within ±0.5°C.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow for the separation of the two phases. If a stable emulsion forms, centrifugation can be used to facilitate phase separation.
-
Sampling: Carefully withdraw an aliquot from the clear, saturated solvent phase without disturbing the undissolved solute phase.
-
Analysis: Determine the concentration of this compound in the aliquot using a pre-calibrated analytical method.
-
Data Reporting: Express the solubility as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L) at the specified temperature.
Solubility Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and accurate method for determining the solubility of compounds.
Principle: The solubility is determined by comparing the integral of a characteristic peak of the solute with that of an internal standard of known concentration in a saturated solution.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Vortex mixer
-
Pipettes and vials
Procedure:
-
Preparation of Saturated Solution: In a vial, add an excess of this compound to a known volume of the deuterated organic solvent (e.g., chloroform-d, acetone-d6).
-
Equilibration: Vortex the mixture vigorously for several minutes to facilitate saturation. For slower dissolving systems, a longer equilibration time with agitation may be necessary.
-
Phase Separation: Allow the vial to stand until a clear separation of the liquid and excess solute is observed. Centrifugation can be used if necessary.
-
Sample Preparation for NMR: Carefully transfer a known volume of the supernatant to a clean NMR tube.
-
Addition of Internal Standard: Add a known amount of a suitable internal standard to the NMR tube. The internal standard should have a peak that does not overlap with the solute or solvent peaks.
-
NMR Analysis: Acquire the 1H NMR spectrum of the sample.
-
Data Analysis:
-
Identify a well-resolved peak of this compound and a peak of the internal standard.
-
Integrate both peaks accurately.
-
Calculate the molar concentration of this compound using the following formula:
Csolute = (Isolute / Nsolute) * (Nstandard / Istandard) * Cstandard
Where:
-
Csolute = Concentration of the solute
-
Isolute = Integral of the solute peak
-
Nsolute = Number of protons giving rise to the solute peak
-
Nstandard = Number of protons giving rise to the standard peak
-
Istandard = Integral of the standard peak
-
Cstandard = Concentration of the internal standard
-
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate solvent for a given application based on solubility and other factors.
Caption: A logical workflow for the selection of an optimal organic solvent.
Conclusion
References
- 1. 3,5,5-Trimethyl-1-hexanol 3452-97-9 | TCI AMERICA [tcichemicals.com]
- 2. synerzine.com [synerzine.com]
- 3. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4,4-Trimethylhexan-1-ol
Application Notes
The synthesis of primary alcohols is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and fragrance industries. The Grignard reaction, a classic and versatile method for carbon-carbon bond formation, provides a powerful tool for the preparation of a wide range of alcohols.[1] This application note details a robust protocol for the synthesis of 3,4,4-trimethylhexan-1-ol through the reaction of a secondary Grignard reagent with ethylene oxide.
The described methodology involves a two-step, one-pot synthesis. The first step is the formation of the Grignard reagent, (1,2,2-trimethylpentyl)magnesium bromide, from 3-bromo-2,2-dimethylpentane and magnesium metal in an ethereal solvent.[2][3][4] The successful formation of the Grignard reagent is critical and requires anhydrous conditions to prevent quenching by water.[3][5] The second step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the ethylene oxide ring.[6][7][8] This reaction proceeds via an S_N2-like mechanism, leading to the opening of the epoxide ring and the formation of a new carbon-carbon bond.[9] The attack typically occurs at the less sterically hindered carbon of the epoxide, which in the case of ethylene oxide, are equivalent.[6][7] A final acidic workup protonates the resulting alkoxide to yield the desired primary alcohol, this compound.[1][10]
This synthetic route is an excellent example of how Grignard reagents can be employed to construct complex acyclic alcohols from simple, readily available starting materials. The protocol is scalable and can be adapted for the synthesis of other primary alcohols by varying the Grignard reagent.
Quantitative Data
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Typical Yield (%) |
| 3-bromo-2,2-dimethylpentane | C₇H₁₅Br | 179.10 | 157-159 | 1.134 | - |
| Magnesium Turnings | Mg | 24.31 | - | 1.74 | - |
| Ethylene Oxide | C₂H₄O | 44.05 | 10.7 | 0.882 | - |
| This compound | C₉H₂₀O | 144.25 | 195-197 | 0.835 | 60-70 |
Note: The typical yield is an estimate based on similar Grignard reactions with ethylene oxide and may vary depending on experimental conditions.
Experimental Protocol
Materials:
-
3-bromo-2,2-dimethylpentane
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)[5]
-
Ethylene oxide
-
10% Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Dry ice/acetone condenser (for handling ethylene oxide)
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Preparation of (1,2,2-trimethylpentyl)magnesium bromide (Grignard Reagent)
-
All glassware must be thoroughly dried in an oven at 120 °C for several hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The system should be under a positive pressure of inert gas.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 3-bromo-2,2-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (approximately 10%) of the alkyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solvent begins to reflux gently. Gentle warming with a heat gun or water bath may be necessary to initiate the reaction.[4]
-
Once the reaction has started, add the remaining solution of 3-bromo-2,2-dimethylpentane dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of most of the magnesium metal and the formation of a grayish-brown solution.
Part 2: Reaction with Ethylene Oxide and Workup
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Ethylene oxide is a gas at room temperature and must be handled with care in a well-ventilated fume hood. It can be condensed into a cold trap and then added as a liquid, or it can be bubbled directly into the reaction mixture. For this protocol, we will describe the addition of a solution of ethylene oxide.
-
Prepare a solution of ethylene oxide (1.1 equivalents) in anhydrous diethyl ether or THF, pre-cooled to 0 °C.
-
Add the ethylene oxide solution dropwise to the stirred Grignard solution at 0 °C. Maintain the temperature below 10 °C throughout the addition. An exothermic reaction will occur.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 10% aqueous HCl or saturated aqueous NH₄Cl until the magnesium salts dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Visualizations
References
- 1. google.com [google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
Application Note: A High-Yield, Two-Step Synthesis of 3,4,4-Trimethylhexan-1-ol
Abstract
This application note details a robust and high-yield two-step protocol for the synthesis of 3,4,4-trimethylhexan-1-ol, a branched-chain primary alcohol. The synthesis commences with a Wittig reaction to produce the intermediate alkene, 3,4,4-trimethylhex-1-ene, followed by a hydroboration-oxidation reaction to yield the target alcohol. This methodology is particularly suited for researchers and professionals in drug development and organic synthesis requiring a reliable route to sterically hindered primary alcohols. All quantitative data is presented in tabular format, and the experimental workflow is visualized using Graphviz diagrams.
Introduction
Branched-chain alcohols are important structural motifs in medicinal chemistry and materials science. This compound, with its unique steric and electronic properties, serves as a valuable building block. Direct synthesis of such primary alcohols can be challenging due to the potential for competing side reactions. The described two-step approach circumvents these issues by first constructing the carbon skeleton via a Wittig reaction, followed by a regioselective hydroboration-oxidation. The Wittig reaction provides a reliable method for the formation of the terminal alkene, 3,4,4-trimethylhex-1-ene, from 2,2-dimethylbutanal. Subsequently, the hydroboration-oxidation reaction facilitates the anti-Markovnikov addition of water across the double bond, selectively forming the desired primary alcohol with high yield.[1][2][3]
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Tetrahydrofuran (THF) was dried over sodium/benzophenone ketyl and distilled prior to use. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 3,4,4-Trimethylhex-1-ene via Wittig Reaction
This procedure details the formation of the phosphonium ylide followed by its reaction with 2,2-dimethylbutanal.[4][5][6]
Experimental Workflow
Caption: Workflow for the synthesis of 3,4,4-trimethylhex-1-ene.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add ethyltriphenylphosphonium bromide (1.1 eq) and dry THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the resulting orange-red solution at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of 2,2-dimethylbutanal (1.0 eq) in dry THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 3,4,4-trimethylhex-1-ene as a colorless oil.
Table 1: Quantitative Data for the Synthesis of 3,4,4-Trimethylhex-1-ene
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 2,2-Dimethylbutanal | 100.16 | 0.1 | 1.0 | 10.02 g |
| Ethyltriphenylphosphonium Bromide | 371.26 | 0.11 | 1.1 | 40.84 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.105 | 1.05 | 42 mL |
| Tetrahydrofuran (THF) | - | - | - | 500 mL |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 3,4,4-Trimethylhex-1-ene | 126.24 | 12.62 | 10.47 | 83 |
Step 2: Synthesis of this compound via Hydroboration-Oxidation
This protocol describes the conversion of the synthesized alkene to the target primary alcohol.[7][8][9]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3,4,4-trimethylhex-1-ene (1.0 eq) and dry THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Cool the mixture back to 0°C and slowly add aqueous sodium hydroxide solution (3 M, 1.2 eq).
-
Carefully add hydrogen peroxide (30% aqueous solution, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 25°C.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the aqueous layer with diethyl ether three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Table 2: Quantitative Data for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 3,4,4-Trimethylhex-1-ene | 126.24 | 0.083 | 1.0 | 10.47 g |
| Borane-THF Complex (1.0 M) | - | 0.091 | 1.1 | 91 mL |
| Sodium Hydroxide (3 M) | 40.00 | 0.10 | 1.2 | 33.3 mL |
| Hydrogen Peroxide (30%) | 34.01 | 0.10 | 1.2 | 11.3 mL |
| Tetrahydrofuran (THF) | - | - | - | 250 mL |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 144.25 | 11.97 | 10.65 | 89 |
The presented two-step synthesis provides a high-yield and reliable method for the preparation of this compound. The Wittig reaction efficiently constructs the sterically hindered terminal alkene, and the subsequent hydroboration-oxidation ensures the regioselective formation of the desired primary alcohol. This protocol is scalable and offers a practical solution for obtaining this valuable synthetic intermediate.
References
Application Note: Purification of 3,4,4-Trimethylhexan-1-ol by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 3,4,4-trimethylhexan-1-ol from a crude reaction mixture using fractional distillation. This method is effective for separating the target alcohol from lower-boiling impurities, such as unreacted starting materials and solvents. The significant difference in boiling points between this compound and potential contaminants allows for a high degree of purification. This document outlines the necessary equipment, a step-by-step experimental protocol, and expected outcomes, including a summary of relevant physical property data.
Introduction
This compound is a branched-chain primary alcohol with potential applications in various fields, including fragrance, materials science, and as an intermediate in the synthesis of more complex molecules. Synthesis of this alcohol, for instance, via the reduction of 3,4,4-trimethylhexanal, often results in a crude product containing unreacted aldehyde, residual solvents, and other byproducts. For most applications, a high degree of purity is essential. Fractional distillation is a fundamental and widely used technique for the purification of liquid compounds based on differences in their boiling points. By carefully controlling the distillation temperature, components of a mixture can be selectively vaporized and collected, leading to the isolation of the desired compound. This note details a robust protocol for the purification of this compound using this technique.
Data Presentation
The successful separation of this compound from potential impurities via fractional distillation is predicated on the differences in their boiling points. The following table summarizes the key physical properties of the target compound and likely contaminants from a typical synthetic route involving the reduction of a trimethylhexanal precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₉H₂₀O | 144.25 | 203.6 |
| 3,5,5-Trimethylhexanal | C₉H₁₈O | 142.24 | 173 |
| Diethyl Ether (Solvent) | C₄H₁₀O | 74.12 | 34.6 |
| Tetrahydrofuran (THF) (Solvent) | C₄H₈O | 72.11 | 66 |
Note: Boiling point data is sourced from publicly available chemical databases.
Experimental Protocol
This protocol describes the purification of crude this compound assumed to be contaminated with lower-boiling impurities.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 250 °C range)
-
Condenser (Liebig or Allihn)
-
Receiving flasks (multiple, of appropriate sizes)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Vacuum adapter (optional, for vacuum distillation if required)
-
Cold water source for the condenser
Procedure
-
Apparatus Assembly:
-
Place a suitable amount of crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Securely clamp the round-bottom flask to a stand and place it in a heating mantle.
-
Attach the fractionating column to the neck of the round-bottom flask.
-
Place the distillation head on top of the fractionating column and insert a thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with clamps. Connect the lower inlet of the condenser to a cold water source and lead the upper outlet to a drain.
-
Place a receiving flask at the outlet of the condenser. It is advisable to have several pre-weighed receiving flasks ready to collect different fractions.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the crude mixture gently. If using a magnetic stirrer, ensure it is stirring at a moderate speed.
-
Observe the temperature as the mixture begins to boil and the vapor rises through the fractionating column.
-
The temperature will initially rise to the boiling point of the most volatile component (likely residual solvent). Collect this first fraction in a designated receiving flask.
-
As the first component distills, the temperature reading on the thermometer may plateau. Once this component has been largely removed, the temperature will begin to rise again.
-
A second, intermediate fraction may be collected as the temperature transitions between the boiling points of the initial impurity and the next component.
-
The temperature will then plateau again near the boiling point of the next impurity (e.g., unreacted aldehyde, around 173 °C). Collect this fraction in a separate receiving flask.
-
After the aldehyde has been distilled, the temperature in the distillation head will rise significantly.
-
When the temperature approaches the boiling point of this compound (approximately 203.6 °C), change to a clean, pre-weighed receiving flask.
-
Collect the fraction that distills over at a stable temperature corresponding to the boiling point of the target compound. This is the purified this compound.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown and Analysis:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Once cool, disassemble the apparatus.
-
Weigh the collected fractions to determine the yield of the purified product.
-
The purity of the collected fractions can be assessed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization
Experimental Workflow
Caption: Workflow for the purification of this compound.
Gas chromatography-mass spectrometry (GC-MS) analysis of 3,4,4-Trimethylhexan-1-ol
Abstract
This application note details a robust method for the analysis of 3,4,4-Trimethylhexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a C9 alcohol with potential applications in the fragrance, flavor, and specialty chemical industries. The protocol outlined below provides a comprehensive workflow for the separation, identification, and semi-quantitative analysis of this compound, suitable for quality control, research, and drug development applications. The method utilizes a common non-polar capillary column and standard electron ionization (EI) mass spectrometry.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation and identification of volatile and semi-volatile organic compounds.[1][2] Its high chromatographic resolution and the structural information provided by mass spectrometry make it the method of choice for analyzing complex mixtures and unequivocally identifying individual components.[1] this compound (C9H20O, MW: 144.25 g/mol ) is a branched-chain alcohol whose analysis is pertinent in various fields, including the characterization of essential oils and fragrance formulations.[1][3][4] This document provides a detailed protocol for its analysis by GC-MS.
Experimental
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. As this compound is a volatile organic compound, direct liquid injection is the preferred method.
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable volatile solvent such as hexane or dichloromethane.
-
Working Standard Dilution: Create a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a final concentration within the calibration range. If the sample is a liquid, a direct dilution may be performed.
-
Internal Standard (Optional): For quantitative analysis, add an appropriate internal standard (e.g., a non-interfering C8 or C10 alcohol) to all standards and samples at a fixed concentration.
-
Vialing: Transfer the final solutions to 2 mL autosampler vials with PTFE-lined septa.
GC-MS Instrumentation and Conditions
The analysis was performed on a standard GC-MS system equipped with a capillary column. The following conditions are recommended and can be optimized for specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Split (Split Ratio 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Results and Discussion
Under the specified chromatographic conditions, this compound is expected to elute with a reproducible retention time. The mass spectrum will exhibit characteristic fragmentation patterns for a branched C9 alcohol.
Mass Spectral Fragmentation
Table 1: Predicted Quantitative Data for this compound
| Parameter | Expected Value | Notes |
| Retention Time (RT) | Instrument and method dependent | Expected to be in the mid-to-late region of the chromatogram under the given conditions. |
| Molecular Ion (M+) | m/z 144 | May be of low abundance or absent. |
| Key Fragment Ions (m/z) | 57, 71, 85, 126 | The base peak is likely to be m/z 57, corresponding to the tertiary butyl cation [(CH₃)₃C]⁺. Other significant fragments arise from cleavage adjacent to the hydroxyl group and loss of water. |
Protocol Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: GC-MS Analysis Workflow for this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and reproducible approach for the analysis of this compound. The protocol is suitable for researchers, scientists, and drug development professionals requiring a robust method for the identification and quantification of this compound. The provided experimental parameters can be adapted to various GC-MS instruments, and the expected fragmentation patterns serve as a valuable reference for data interpretation.
References
Application Notes and Protocols: NMR Spectroscopy of 3,4,4-Trimethylhexan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4,4-Trimethylhexan-1-ol. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this specific molecule, this guide will focus on the theoretical principles, standardized experimental protocols for data acquisition, and a predicted analysis based on the molecular structure. This will serve as a foundational document for researchers planning to acquire and interpret NMR data for this compound and similar branched-chain alcohols.
Introduction to NMR Spectroscopy of Alcohols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For an alcohol such as this compound, ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the carbon framework of the molecule.
Key Structural Features of this compound:
The structure of this compound is C₉H₂₀O. Its key features include:
-
A primary alcohol group (-CH₂OH).
-
A chiral center at the C3 position.
-
A quaternary carbon at the C4 position.
-
Multiple methyl and methylene groups.
These features will give rise to a complex NMR spectrum with distinct signals for each unique proton and carbon atom.
Predicted ¹H and ¹³C NMR Data
While experimental data is not available, a prediction of the ¹H and ¹³C NMR spectra can be made based on established chemical shift values and coupling constant patterns for similar structural motifs.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -OH | 1.0 - 2.5 | singlet (broad) | - | 1H |
| -CH₂OH (H1) | 3.5 - 3.7 | triplet | 6.0 - 7.0 | 2H |
| -CH₂- (H2) | 1.4 - 1.6 | multiplet | - | 2H |
| -CH- (H3) | 1.6 - 1.8 | multiplet | - | 1H |
| -CH(CH₃)- (H3') | 0.8 - 1.0 | doublet | 6.5 - 7.5 | 3H |
| -C(CH₃)₂- (H4') | 0.8 - 1.0 | singlet | - | 6H |
| -CH₂CH₃ (H5) | 1.2 - 1.4 | quartet | 7.0 - 8.0 | 2H |
| -CH₂CH₃ (H6) | 0.8 - 1.0 | triplet | 7.0 - 8.0 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂OH (C1) | 60 - 65 |
| -CH₂- (C2) | 35 - 40 |
| -CH- (C3) | 40 - 45 |
| -C- (C4) | 35 - 40 |
| -CH₂CH₃ (C5) | 25 - 30 |
| -CH₂CH₃ (C6) | 10 - 15 |
| -CH(CH₃)- (C3') | 15 - 20 |
| -C(CH₃)₂- (C4') | 20 - 25 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and is compatible with the experiment. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration is recommended.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
Table 3: General ¹H NMR Acquisition Parameters
| Parameter | Typical Value |
| Spectrometer Freq. | 400 MHz or higher |
| Pulse Sequence | Standard 1D proton |
| Spectral Width | 12 - 16 ppm |
| Acquisition Time | 2 - 4 seconds |
| Relaxation Delay | 1 - 5 seconds |
| Number of Scans | 8 - 16 |
| Temperature | 298 K |
Table 4: General ¹³C NMR Acquisition Parameters
| Parameter | Typical Value |
| Spectrometer Freq. | 100 MHz or higher |
| Pulse Sequence | Proton-decoupled |
| Spectral Width | 0 - 220 ppm |
| Acquisition Time | 1 - 2 seconds |
| Relaxation Delay | 2 - 5 seconds |
| Number of Scans | 128 or more |
| Temperature | 298 K |
Data Processing and Analysis Workflow
The following diagram illustrates the general workflow from sample preparation to final data analysis for NMR spectroscopy.
Caption: Experimental workflow for NMR spectroscopy.
Logical Relationship of NMR Data Analysis
The interpretation of NMR spectra involves a logical progression from the raw data to the final structural elucidation.
Caption: Logical flow of NMR data analysis.
Conclusion
While experimental NMR data for this compound is not currently available in public databases, this document provides a comprehensive theoretical framework and practical protocols for its acquisition and analysis. The predicted spectral data and workflows will guide researchers in their experimental design and data interpretation, facilitating the structural elucidation of this and similar molecules. It is recommended that researchers acquiring data for this compound for the first time perform a full suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment.
Application Note: 1H and 13C NMR Spectral Assignments for 3,4,4-Trimethylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and spectral data for the structural elucidation of 3,4,4-trimethylhexan-1-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of readily available experimental spectra in public databases, this document presents predicted ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants. A comprehensive experimental protocol for acquiring high-quality NMR spectra for this and similar alcohol compounds is also provided. The molecular structure and key NMR correlations are visualized to aid in spectral assignment.
Introduction
This compound is an alcohol with a branched alkyl chain. Its chemical formula is C₉H₂₀O, and its structure presents several distinct proton and carbon environments, making NMR spectroscopy an ideal tool for its structural characterization. This document serves as a guide for the analysis of this compound and a template for the characterization of related small molecules.
Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and chemical shift correlations.
Predicted ¹H NMR Data
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~3.6 | Triplet (t) | 2H | H-1 |
| b | ~1.6 | Multiplet (m) | 1H | H-3 |
| c | ~1.5 | Multiplet (m) | 2H | H-2 |
| d | ~1.3 | Quartet (q) | 2H | H-5 |
| e | ~0.9 | Doublet (d) | 3H | H-3' (CH₃) |
| f | ~0.85 | Singlet (s) | 6H | H-4' (gem-CH₃) |
| g | ~0.8 | Triplet (t) | 3H | H-6 |
| h | ~1.0-2.0 | Broad Singlet | 1H | OH |
Predicted ¹³C NMR Data
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~63 | C-1 |
| 2 | ~38 | C-2 |
| 3 | ~35 | C-3 |
| 4 | ~39 | C-4 |
| 5 | ~28 | C-5 |
| 6 | ~8 | C-6 |
| 7 | ~16 | C-3' (CH₃) |
| 8 | ~25 (each) | C-4' (gem-CH₃) |
Experimental Protocol
This section details the methodology for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, filter the sample to remove any particulate matter.
2. NMR Instrument and Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30 or equivalent).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or equivalent).
-
Number of Scans: 512 to 2048 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with atom numbering for NMR signal assignment.
Caption: Molecular structure of this compound with atom numbering for NMR spectral assignments.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. The predicted spectral data, in conjunction with the detailed experimental protocol, offers a robust framework for the structural confirmation and characterization of this molecule and can be adapted for the analysis of other similar compounds. The provided visualization aids in the clear assignment of NMR signals to the corresponding atoms in the molecule.
Application Notes and Protocols: 3,4,4-Trimethylhexan-1-ol in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, hypothetical olfactory properties, and application protocols for 3,4,4-trimethylhexan-1-ol, a branched-chain alcohol with potential for use as a novel fragrance ingredient. Due to the limited availability of published data on this specific isomer, this document presents a plausible synthetic route and evaluation framework based on established principles in organic chemistry and fragrance science.
Physicochemical and Olfactory Data
A summary of the known physicochemical properties and hypothesized olfactory characteristics of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 66793-73-5 | NIST[2] |
| Molecular Formula | C₉H₂₀O | PubChem[1] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| Boiling Point | 191 °C (464.15 K) | NIST[3] |
| Appearance (Predicted) | Colorless liquid | - |
| Odor Profile (Hypothetical) | Woody, earthy, with green and slightly floral undertones. | - |
| Olfactory Threshold (Hypothetical) | 15 ng/L in air | - |
| Substantivity (Hypothetical) | Approximately 8 hours on a smelling strip | - |
Synthesis of this compound
A plausible synthetic route for this compound involves the hydroformylation of a suitable alkene followed by reduction of the resulting aldehyde.
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
3,3-dimethyl-1-pentene
-
Carbon monoxide (CO)
-
Hydrogen (H₂)
-
Rhodium catalyst (e.g., Rh(CO)₂(acac))
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydroformylation:
-
In a high-pressure autoclave, dissolve 3,3-dimethyl-1-pentene, a rhodium catalyst, and triphenylphosphine in anhydrous toluene.
-
Pressurize the reactor with an equimolar mixture of carbon monoxide and hydrogen to 50 bar.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Cool the reactor to room temperature and carefully vent the excess gases.
-
The resulting solution contains 3,4,4-trimethylhexanal.
-
-
Reduction:
-
Cool the toluene solution containing the crude aldehyde to 0°C in an ice bath.
-
Slowly add a solution of sodium borohydride in ethanol to the stirred aldehyde solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
Application in Fragrance Compositions
This compound, with its hypothesized woody and green notes, can be evaluated for its potential to add richness and a natural character to various fragrance compositions.
Experimental Workflow for Fragrance Evaluation
Caption: Workflow for the sensory evaluation of a new fragrance ingredient.
Protocol for Sensory Evaluation
Objective: To characterize the olfactory profile of this compound and assess its performance in a simple fragrance accord.
Materials:
-
This compound
-
190-proof, odorless ethanol
-
Standard fragrance raw materials (e.g., linalool, geraniol, cedramber)
-
Glass vials
-
Perfumery smelling strips
-
Panel of at least 5 trained sensory evaluators
Procedure:
-
Preparation of Solutions:
-
Prepare a 10% solution of this compound in ethanol.
-
Prepare 1% solutions of the standard fragrance raw materials in ethanol.
-
-
Olfactory Characterization of the Pure Material:
-
Dip a smelling strip into the 10% solution of this compound.
-
Allow the ethanol to evaporate for a few seconds.
-
Present the strip to the sensory panel and ask them to describe the odor at different time intervals (top note, middle note, base note) over several hours.
-
Record descriptors, intensity, and perceived substantivity.
-
-
Evaluation in a Simple Accord:
-
Create a simple floral-woody accord with and without the addition of this compound.
-
Base Accord: Linalool (40%), Geraniol (20%), Cedramber (40%).
-
Test Accord: Linalool (35%), Geraniol (20%), Cedramber (35%), this compound (10%).
-
-
Prepare 10% dilutions of both accords in ethanol.
-
Present both accords to the sensory panel on smelling strips in a blind and randomized order.
-
Ask the panel to compare the two accords, noting any differences in the overall scent profile, intensity, and character.
-
Mechanism of Olfaction: The Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Diagram of the Olfactory Signaling Pathway
References
Application Note: Derivatization of 3,4,4-Trimethylhexan-1-ol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,4-Trimethylhexan-1-ol is a branched-chain primary alcohol that can be found as a volatile organic compound (VOC) in various matrices. Direct analysis of alcohols like this compound by gas chromatography (GC) can be challenging. The presence of a polar hydroxyl group can lead to poor peak shape (tailing) due to interactions with active sites in the GC system, and its volatility may not be optimal for certain separations.[1][2] Chemical derivatization is a crucial sample preparation technique used to modify the analyte's chemical structure to produce a new compound with properties more suitable for GC analysis.[1] This process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic resolution, sensitivity, and overall analytical performance.[1][2]
This application note provides detailed protocols for two common derivatization methods for this compound: Silylation and Acylation . These methods are widely applicable for the analysis of alcohols and other compounds containing active hydrogens.[2]
Principle of Derivatization Methods
Silylation
Silylation is one of the most prevalent derivatization methods for GC analysis.[3] It involves the replacement of the active hydrogen in the alcohol's hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][4] This reaction significantly reduces the polarity of the molecule, decreases hydrogen bonding, and increases its volatility and thermal stability.[2][3]
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which is a strong TMS donor.[5][6] For sterically hindered alcohols, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reagent mixture to increase the reaction rate.[4][5] The reaction is typically fast and produces volatile byproducts that do not interfere with the analysis.
Reaction Scheme: R-OH + BSTFA --(TMCS catalyst)--> R-O-Si(CH₃)₃
Acylation
Acylation converts the alcohol into its corresponding ester by introducing an acyl group.[3] This process also masks the polar hydroxyl group, leading to a derivative that is less polar and more volatile.[1] Acylating reagents are typically acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) or acyl halides.[1] The resulting ester derivatives are generally more stable than silyl derivatives.[2] The reaction is often catalyzed by a base like pyridine, which also serves to neutralize the acid byproduct.
Reaction Scheme: R-OH + (CH₃CO)₂O --(Pyridine catalyst)--> R-O-COCH₃ + CH₃COOH
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
References
Experimental protocol for the oxidation of 3,4,4-Trimethylhexan-1-ol
Application Note & Protocol: Oxidation of 3,4,4-Trimethylhexan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective oxidation of primary alcohols is a cornerstone of organic synthesis, yielding aldehydes and carboxylic acids that are pivotal intermediates in the production of fine chemicals and pharmaceuticals. This document provides detailed experimental protocols for the oxidation of this compound, a sterically hindered primary alcohol, to its corresponding aldehyde (3,4,4-trimethylhexanal) and carboxylic acid (3,4,4-trimethylhexanoic acid). The protocols described herein utilize well-established oxidation methodologies, adapted for a neopentyl-like substrate, which can often present challenges such as slower reaction rates.
Two primary oxidation pathways are presented:
-
Oxidation to 3,4,4-Trimethylhexanal using Pyridinium Chlorochromate (PCC), a mild oxidizing agent that selectively converts primary alcohols to aldehydes with minimal over-oxidation.[1][2] Milder, less toxic alternatives include Swern oxidation and TEMPO-mediated oxidation.[3][4][5][6][7]
-
Oxidation to 3,4,4-Trimethylhexanoic Acid using Jones reagent (chromic acid), a strong oxidizing agent that efficiently converts primary alcohols to carboxylic acids.[8][9][10][11][12]
Experimental Protocols
Protocol 1: Oxidation of this compound to 3,4,4-Trimethylhexanal using Pyridinium Chlorochromate (PCC)
This protocol describes the selective oxidation of the primary alcohol to an aldehyde.[1][2][13]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Anhydrous Diethyl Ether
-
5% aqueous Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel (equal weight to PCC) in anhydrous dichloromethane (DCM, 5 mL per gram of alcohol), add a solution of this compound (1.0 equivalent) in anhydrous DCM. The addition of silica gel or other solid supports like Celite can help prevent the formation of a tar-like residue, which can complicate product isolation.[13]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the steric hindrance, the reaction may require a longer time compared to unhindered primary alcohols.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts and other solid byproducts.
-
Wash the filtrate successively with 5% aqueous NaOH, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 3,4,4-trimethylhexanal.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) |
| Product | 3,4,4-Trimethylhexanal |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Work-up | Filtration, Liquid-Liquid Extraction |
| Purification | Column Chromatography (optional) |
Protocol 2: Oxidation of this compound to 3,4,4-Trimethylhexanoic Acid using Jones Reagent
This protocol details the strong oxidation of the primary alcohol to a carboxylic acid.[8][9][14]
Materials:
-
This compound
-
Jones Reagent (prepared from Chromium trioxide, sulfuric acid, and water)
-
Acetone
-
Isopropanol
-
Diethyl Ether
-
10% aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in acetone in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add Jones reagent (2.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 20°C. The orange color of the Jones reagent will turn green as the chromium(VI) is reduced to chromium(III).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the excess oxidizing agent by the careful addition of isopropanol until the orange color is no longer visible.
-
Remove the acetone using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with diethyl ether to remove any non-acidic byproducts.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl and then extract the desired carboxylic acid with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 3,4,4-trimethylhexanoic acid.
-
The crude product can be further purified by recrystallization or distillation.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | Jones Reagent |
| Product | 3,4,4-Trimethylhexanoic Acid |
| Solvent | Acetone |
| Reaction Time | 4-8 hours |
| Temperature | 0°C to Room Temperature |
| Work-up | Quenching, Acid-Base Extraction |
| Purification | Recrystallization or Distillation |
Visualizations
Caption: Experimental workflow for the oxidation of this compound.
Caption: Simplified reaction pathways for PCC and Jones oxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,4-Trimethylhexan-1-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 3,4,4-trimethylhexan-1-ol. The content is tailored for professionals in research, science, and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Hydroboration-oxidation of 3,4,4-trimethyl-1-hexene: This is a two-step process that converts the terminal alkene into the corresponding primary alcohol with anti-Markovnikov regioselectivity.[1][2]
-
Grignard reaction with formaldehyde: This involves the reaction of a Grignard reagent, such as 3,4,4-trimethylpentylmagnesium halide, with formaldehyde to yield the desired primary alcohol.[3][4][5]
Q2: Why is steric hindrance a significant challenge in the synthesis of this compound?
A2: The quaternary carbon at position 4 in the hexane chain creates considerable steric bulk around the reaction center. This steric hindrance can impede the approach of reagents in both primary synthesis routes, potentially leading to slower reaction rates, incomplete reactions, and the formation of side products, all of which contribute to lower overall yields.
Q3: What is a typical expected yield for the synthesis of a sterically hindered primary alcohol like this compound?
| Synthesis Method | Substrate | Reagents | Reported Yield (%) | Reference |
| Hydroboration-Oxidation | Amorpha-4,11-diene (selective for terminal double bond) | 9-BBN, THF; then H₂O₂, NaOH | 85 | [6][7] |
| Hydroboration-Oxidation | (+)-Valencene (selective for terminal double bond) | 9-BBN, THF; then H₂O₂, NaOH | 90 | [6] |
| Hydroboration-Oxidation | (-)-β-Pinene | 9-BBN, THF; then H₂O₂, NaOH | 95 | [6] |
| Grignard Reaction | Sterically hindered Grignard reagent and formaldehyde | Not specified | Generally moderate to good, but can be lowered by side reactions | N/A |
Q4: How can I purify the final this compound product?
A4: Purification of sterically hindered alcohols like this compound can typically be achieved through the following methods:
-
Distillation: Given that it is a liquid at room temperature, vacuum distillation is a suitable method for purification, especially to separate it from less volatile impurities.
-
Column Chromatography: Silica gel column chromatography can be effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used to separate the alcohol from non-polar byproducts and starting materials.
Troubleshooting Guides
Route 1: Hydroboration-Oxidation of 3,4,4-trimethyl-1-hexene
Problem 1: Low conversion of the starting alkene.
| Possible Cause | Troubleshooting Step |
| Inactive borane reagent: Borane solutions (e.g., BH₃·THF) can degrade over time, especially if exposed to moisture or air. | Use a fresh bottle of the borane reagent or titrate the solution to determine its active concentration before use. |
| Insufficient reaction time or temperature: The steric hindrance of 3,4,4-trimethyl-1-hexene may slow down the hydroboration step. | Increase the reaction time and/or gently warm the reaction mixture. Monitor the reaction progress by TLC or GC to determine the optimal conditions. |
| Use of a non-selective borane reagent: Standard borane (BH₃) may lead to some addition at the more substituted carbon, although this is generally minor for terminal alkenes. | For highly selective anti-Markovnikov addition, consider using a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN).[2][6][7] |
Problem 2: Formation of significant side products.
| Possible Cause | Troubleshooting Step |
| Oxidation of the borane reagent: Premature oxidation can occur if the reaction is not kept under an inert atmosphere. | Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Rearrangement of the alkylborane intermediate: While less common in hydroboration, some rearrangements can occur under certain conditions. | Maintain a low reaction temperature during the hydroboration step to minimize the likelihood of rearrangements. |
| Incomplete oxidation: Insufficient oxidant or base will lead to residual alkylboranes. | Ensure a sufficient excess of hydrogen peroxide and aqueous base is used in the oxidation step. |
Route 2: Grignard Reaction with Formaldehyde
Problem 1: Low yield of the Grignard reagent.
| Possible Cause | Troubleshooting Step |
| Wet glassware or solvent: Grignard reagents are highly sensitive to moisture. | Flame-dry all glassware before use and use anhydrous solvents. |
| Inactive magnesium: The surface of the magnesium turnings may be oxidized. | Briefly grind the magnesium turnings in a mortar and pestle to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium. |
| Slow initiation of the reaction: The formation of the Grignard reagent may be slow to start. | Use a few drops of a more reactive alkyl halide (e.g., 1,2-dibromoethane) to initiate the reaction. |
Problem 2: Low yield of this compound in the reaction with formaldehyde.
| Possible Cause | Troubleshooting Step |
| Source of formaldehyde: Aqueous formaldehyde (formalin) cannot be used as it will quench the Grignard reagent. | Use paraformaldehyde, which is thermally depolymerized to gaseous formaldehyde and bubbled into the Grignard solution. Alternatively, anhydrous formaldehyde can be generated from trioxane. |
| Side reactions of the Grignard reagent: The sterically hindered Grignard reagent may act as a base, leading to enolization of other carbonyl compounds if present as impurities. | Ensure the formaldehyde source is pure and the reaction is carried out at a low temperature to favor nucleophilic addition. |
| Incomplete reaction: The steric hindrance of the Grignard reagent may slow the reaction with formaldehyde. | Allow for a longer reaction time and monitor the consumption of the Grignard reagent by quenching aliquots and analyzing by GC. |
Experimental Protocols
Protocol 1: Synthesis of 3,4,4-trimethyl-1-hexene (Precursor for Hydroboration)
A plausible route for the synthesis of the precursor alkene, 3,4,4-trimethyl-1-hexene, is the Wittig reaction.
-
Preparation of the Wittig Reagent:
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To a solution of triphenylphosphine in anhydrous toluene, add 1-bromo-2,2-dimethylbutane.
-
Heat the mixture at reflux for 24 hours to form the phosphonium salt.
-
Cool the reaction mixture and collect the solid phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.
-
Suspend the phosphonium salt in anhydrous THF and cool to -78 °C.
-
Add a strong base, such as n-butyllithium, dropwise until the characteristic orange-red color of the ylide persists.
-
-
Wittig Reaction:
-
To the cooled ylide solution, add a solution of propanal in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3,4,4-trimethyl-1-hexene by fractional distillation.
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Protocol 2: Hydroboration-Oxidation of 3,4,4-trimethyl-1-hexene
-
Hydroboration:
-
Dissolve 3,4,4-trimethyl-1-hexene in anhydrous THF under an inert atmosphere of argon or nitrogen.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 9-BBN in THF (0.5 M) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by GC to confirm the consumption of the alkene.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic.
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Allow the mixture to warm to room temperature and then heat at 50 °C for 1 hour.
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Cool the mixture, separate the layers, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Protocol 3: Grignard Synthesis of this compound
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of 1-bromo-3,4,4-trimethylpentane in anhydrous diethyl ether dropwise via the addition funnel.
-
If the reaction does not start, gently warm the flask. Once initiated, add the remainder of the alkyl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
-
Reaction with Formaldehyde:
-
In a separate flame-dried flask, heat paraformaldehyde under vacuum and pass the resulting gaseous formaldehyde through a tube into the Grignard reagent solution, which is cooled in an ice bath.
-
Alternatively, add dry, powdered paraformaldehyde in small portions to the stirred Grignard solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly onto crushed ice and acidify with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Visualizations
Caption: Hydroboration-oxidation pathway for this compound synthesis.
Caption: Grignard synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. leah4sci.com [leah4sci.com]
- 5. The reaction of grignard reagent with formaldehyde yields [doubtnut.com]
- 6. d-nb.info [d-nb.info]
- 7. Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,4,4-Trimethylhexan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3,4,4-Trimethylhexan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, produced via common synthetic routes such as Grignard reactions or hydroformylation.
Issue 1: Low Purity After Initial Work-up from Grignard Synthesis
-
Question: After performing a Grignard reaction to synthesize this compound, my initial purity is low. What are the likely impurities and how can I remove them?
-
Answer: Low purity in a Grignard reaction product can be attributed to several factors. Common impurities include unreacted starting materials (e.g., an aldehyde), byproducts from the Grignard reagent (e.g., coupling products), and side-products from the reaction itself (e.g., enolization products).
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Unreacted Aldehyde: If the Grignard reagent was not added in sufficient excess or the reaction did not go to completion, you may have residual aldehyde. This can often be removed by a bisulfite wash during the work-up.
-
Side Products: Steric hindrance can sometimes lead to side reactions. For instance, the Grignard reagent can act as a base, leading to the formation of enolates from the starting aldehyde.
-
Purification Strategy: A combination of liquid-liquid extraction and fractional distillation is typically effective. An initial wash with a dilute acid can help remove magnesium salts. Subsequent fractional distillation under reduced pressure is recommended to separate the desired alcohol from less volatile impurities.
-
Issue 2: Presence of Isomeric Impurities from Hydroformylation
-
Question: My this compound, synthesized via hydroformylation of 2,4,4-trimethyl-1-pentene, is contaminated with other isomers. How can I separate these?
-
Answer: The hydroformylation of branched alkenes can often lead to the formation of a mixture of isomeric aldehydes, which are subsequently reduced to the corresponding alcohols. Separating these structurally similar isomers can be challenging.
-
Fractional Distillation: Careful fractional distillation under reduced pressure can be effective if the boiling points of the isomeric alcohols are sufficiently different. A column with a high number of theoretical plates will be necessary for efficient separation.
-
Preparative Chromatography: If distillation is not effective, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase can be employed to isolate the desired isomer.
-
Issue 3: Product Contains High Levels of Residual Solvent
-
Question: After purification, my this compound still contains a significant amount of the solvent used in the reaction or extraction (e.g., diethyl ether, THF, hexanes). How can I effectively remove it?
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Answer: Residual solvent is a common issue. The most effective method for removal depends on the solvent's boiling point relative to your product.
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Rotary Evaporation: For volatile solvents, rotary evaporation under reduced pressure is the standard method. Gentle heating of the water bath can facilitate removal, but care must be taken to avoid evaporation of the product.
-
High Vacuum: For higher boiling point solvents, placing the product under a high vacuum for an extended period can help to remove residual traces.
-
Azeotropic Distillation: In some cases, adding a solvent that forms a low-boiling azeotrope with the residual solvent can be used to facilitate its removal by distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and how does it inform purification by distillation?
A1: The boiling point of this compound is approximately 191-193 °C at atmospheric pressure. However, to prevent decomposition, it is best to perform distillation under reduced pressure. Knowing the boiling points of potential impurities is crucial for designing an effective fractional distillation protocol.
Q2: What are the most common impurities I should expect from a Grignard synthesis of this compound?
A2: Common impurities include the starting aldehyde (e.g., 3,4,4-trimethylhexanal), the Grignard reagent and its coupling byproducts (e.g., butane if using butylmagnesium bromide), and potentially a ketone formed by oxidation of the secondary alcohol product.[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for assessing the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and can be used for quantitative analysis.
Q4: Can I use liquid-liquid extraction to purify this compound?
A4: Yes, liquid-liquid extraction is a crucial step in the work-up procedure to remove water-soluble impurities, such as salts and some polar starting materials. A typical extraction would involve dissolving the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and washing it with water, brine, and potentially a dilute acidic or basic solution to remove specific impurities.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₉H₂₀O | 144.25 | 191-193 | Target compound. |
| 2,4,4-Trimethyl-1-pentene | C₈H₁₆ | 112.21 | 101-102 | Potential unreacted starting material in hydroformylation.[2] |
| 3,5,5-Trimethylhexanal | C₉H₁₈O | 142.24 | 167-169 | Potential unreacted starting material or isomeric impurity.[3] |
| 3,4,4-Trimethylhexan-3-ol | C₉H₂₀O | 144.25 | ~180-185 (est.) | Potential isomeric impurity. |
| Octane | C₈H₁₈ | 114.23 | 125-126 | Potential byproduct from Grignard reagent.[1] |
| 3-Heptanone | C₇H₁₄O | 114.19 | 150-151 | Example of a ketone impurity that could form via oxidation.[1] |
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol is designed to separate this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
Monitor the temperature at the top of the fractionating column.
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Collect and discard the initial fraction that distills at a lower temperature, as this will likely contain more volatile impurities.
-
As the temperature stabilizes near the boiling point of this compound (adjust for pressure), collect the main fraction in a clean receiving flask.
-
Stop the distillation when the temperature begins to rise significantly again or when only a small amount of residue remains in the distillation flask.
-
-
Analysis: Analyze the collected fractions by GC to determine their purity.
Protocol 2: Liquid-Liquid Extraction
This protocol is for the initial work-up and removal of water-soluble impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride solution (brine) to the organic layer in the separatory funnel. Shake and separate as before. The brine wash helps to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude, washed product.
Protocol 3: Flash Column Chromatography
This protocol is for the purification of this compound from non-volatile or closely boiling impurities.
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A common starting point for alcohols is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to increase the flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC or GC to identify which fractions contain the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
References
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 3,4,4-Trimethylhexan-1-ol
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of 3,4,4-Trimethylhexan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a phenomenon in gas chromatography where the peak shape is asymmetrical, with a gradual return to the baseline after the peak maximum.[1] This distortion can lead to inaccurate quantification and reduced resolution between adjacent peaks.
Q2: Why is this compound, an alcohol, particularly prone to peak tailing?
A2: Alcohols, including this compound, are polar compounds. The hydroxyl (-OH) group can form hydrogen bonds with active sites within the GC system, such as silanol groups in the injector liner or on the column stationary phase.[2] This secondary interaction causes some molecules to be retained longer than others, resulting in a tailed peak.
Q3: Can the injection technique contribute to peak tailing?
A3: Yes, an excessive injection volume can overload the column, leading to peak distortion, including tailing.[1] It is crucial to optimize the injection volume to ensure sharp, symmetrical peaks.
Q4: How does the choice of GC column affect peak tailing for alcohols?
A4: The stationary phase of the GC column plays a critical role. For polar analytes like alcohols, using a column with a more polar stationary phase, such as a polyethylene glycol (PEG) or "WAX" type column, is often recommended.[3] Some columns are specifically treated to have an acidic functionality to reduce the interaction with basic active sites and minimize tailing of acidic and neutral compounds like alcohols.[4] Using an ill-suited column phase can be a primary cause of peak tailing.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for GC peak tailing.
Summary of Causes and Solutions
| Potential Cause | Description | Recommended Solution(s) |
| Active Sites in the System | Free silanol groups (-Si-OH) in the injector liner, column, or transfer lines can interact with the hydroxyl group of the alcohol via hydrogen bonding.[2] | - Use a deactivated inlet liner. - Use an inert flow path GC system. - Trim the front end of the column to remove accumulated non-volatile residues.[1] |
| Inappropriate Column Phase | Using a non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) can lead to strong secondary interactions with polar analytes. | - Switch to a polar stationary phase, such as a polyethylene glycol (PEG) or WAX column.[3] - Consider a column with acidic functionality to reduce interactions.[4] |
| Column Contamination or Degradation | Accumulation of non-volatile residues or degradation of the stationary phase can create active sites. | - Bake out the column at the manufacturer's recommended temperature.[1] - Trim 10-20 cm from the column inlet.[1] - If the problem persists, replace the column. |
| Incorrect Injection Parameters | Too large an injection volume can overload the column.[1] Too low an injector temperature can cause slow volatilization. | - Reduce the injection volume. - Ensure the injector temperature is sufficiently high (e.g., >200°C) for efficient volatilization.[3] |
| Sample Matrix Effects | Non-volatile components in the sample matrix (e.g., sugars) can contaminate the system and cause peak tailing.[1] | - Implement a sample cleanup procedure to remove non-volatile components. - Use a split injection to reduce the amount of non-volatile residue reaching the column. |
| Co-elution | A tailing peak may be the result of the analyte co-eluting with an interfering compound.[5] | - Adjust the temperature program or change the column stationary phase to improve resolution. |
Experimental Protocols
General Protocol for GC Analysis of this compound
This is a starting point protocol that may require optimization.
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Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or equivalent polar phase column).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio).
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Detector:
-
Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or isopropanol) to a concentration of 100 µg/mL.
Protocol for Derivatization (Silylation)
To reduce the polarity of this compound and mitigate peak tailing, a derivatization step can be performed.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), pyridine.
-
Procedure:
-
Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
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Cool to room temperature before injecting into the GC.
-
Mechanism of Peak Tailing
The following diagram illustrates the chemical interaction leading to peak tailing of an alcohol in a GC system.
Caption: Interaction of a polar analyte with an active site causing peak tailing.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. Problem with peak tailing - Chromatography Forum [chromforum.org]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. [12] What do Chromatograms tell us? Peak Shape: Tailing peaks Due to Interaction with “neighbor” Peaks [restek.com]
Navigating the Complexities of 3,4,4-Trimethylhexan-1-ol NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Interpreting the nuclear magnetic resonance (NMR) spectra of structurally complex molecules like 3,4,4-trimethylhexan-1-ol is a critical step in chemical synthesis and drug development. The presence of multiple methyl groups, a quaternary carbon, and a chiral center can lead to overlapping signals and complex splitting patterns, posing significant challenges to accurate spectral assignment. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to assist researchers in overcoming these hurdles.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on standard NMR prediction algorithms and analysis of similar chemical structures. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 (CH₂) | 3.65 | Triplet | 2H | 6.5 |
| H2 (CH₂) | 1.55 | Multiplet | 2H | |
| H3 (CH) | 1.75 | Multiplet | 1H | |
| H5 (CH₂) | 1.30 | Quartet | 2H | 7.4 |
| H6 (CH₃) | 0.88 | Triplet | 3H | 7.4 |
| 3-CH₃ | 0.92 | Doublet | 3H | 6.8 |
| 4-CH₃ (axial) | 0.85 | Singlet | 3H | |
| 4-CH₃ (equatorial) | 0.83 | Singlet | 3H | |
| OH | Variable (e.g., 1.60) | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C1 | 63.5 |
| C2 | 30.2 |
| C3 | 42.1 |
| C4 | 35.8 |
| C5 | 25.9 |
| C6 | 8.1 |
| 3-CH₃ | 16.5 |
| 4-CH₃ (axial) | 24.7 |
| 4-CH₃ (equatorial) | 25.1 |
Experimental Protocols
Standard NMR Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a standard solvent for routine ¹H and ¹³C NMR of small organic molecules. For observing OH proton coupling, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) is usually adequate. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in carbon type assignment.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the acquisition and interpretation of the NMR spectra of this compound.
Frequently Asked Questions (FAQs):
-
Q1: Why is the hydroxyl (OH) proton a broad singlet and its chemical shift variable?
-
A1: The OH proton undergoes rapid chemical exchange with trace amounts of water or acidic impurities in the solvent. This exchange broadens the signal and makes its chemical shift concentration and temperature-dependent. To confirm the OH peak, you can perform a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause the OH signal to disappear.
-
-
Q2: Why do the two methyl groups at the C4 position appear as two separate singlets?
-
A2: The C4 carbon is a quaternary stereocenter. The two methyl groups attached to it are diastereotopic, meaning they are in different chemical environments and are therefore magnetically non-equivalent. This results in two distinct singlet signals in both the ¹H and ¹³C NMR spectra.
-
-
Q3: The signals for the H2 and H3 protons are complex and overlapping. How can I resolve them?
-
A3: Signal overlap in this region is common due to the similar electronic environments of these protons. To resolve these signals, you can:
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Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
-
-
Q4: I am not observing the expected splitting for the H3 proton. What could be the reason?
-
A4: The multiplicity of the H3 proton is expected to be a complex multiplet due to coupling with the H2 and 3-CH₃ protons. If the coupling constants are small or the signal is broad, the fine structure may not be well-resolved. Advanced techniques like spectral deconvolution or simulation can help in extracting the coupling constants.
-
Visualization of Key Relationships
Diagram 1: Logical Workflow for Spectral Interpretation
Preventing side reactions in the synthesis of 3,4,4-Trimethylhexan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 3,4,4-trimethylhexan-1-ol. The primary focus is on preventing and addressing side reactions to improve yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using a Grignard reaction between a sterically hindered ketone, such as 3,4,4-trimethyl-2-pentanone, and a Grignard reagent like ethylmagnesium bromide.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | Inactive Grignard reagent: The Grignard reagent may not have formed or has been quenched. | - Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents (e.g., diethyl ether or THF). - Activate the magnesium turnings prior to use, for example, with a small crystal of iodine or 1,2-dibromoethane. - Titrate the Grignard reagent before use to determine its exact concentration. |
| High percentage of unreacted starting ketone | Enolization of the ketone: The Grignard reagent is acting as a base and deprotonating the α-carbon of the ketone, leading to the formation of an enolate. This is common with sterically hindered ketones.[1] | - Use of Cerium(III) Chloride (Luche-Barbier conditions): Add anhydrous cerium(III) chloride to the ketone suspension before the addition of the Grignard reagent. CeCl₃ transmetalates with the Grignard reagent to form a less basic and more nucleophilic organocerium species, which favors the 1,2-addition to the carbonyl group over enolization.[2][3][4] - Low reaction temperatures: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize enolization.[5] |
| Presence of a significant amount of a secondary alcohol byproduct (3,4,4-trimethylhexan-2-ol) | Reduction of the ketone: The Grignard reagent, if it possesses a β-hydrogen (like ethylmagnesium bromide), can reduce the ketone to the corresponding secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[1] | - Use of a Grignard reagent without β-hydrogens: If possible, consider a synthetic route that utilizes a Grignard reagent without β-hydrogens, such as methylmagnesium bromide. - Employ Cerium(III) Chloride: As with enolization, the use of CeCl₃ can suppress the reduction side reaction.[4] |
| Formation of a high molecular weight byproduct | Wurtz coupling: The Grignard reagent can couple with the unreacted alkyl halide, leading to the formation of a dimer (in this case, butane from ethyl bromide). | - Slow addition of the alkyl halide: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide and favor the formation of the Grignard reagent over the coupling reaction. - Use of highly reactive magnesium: Ensure the magnesium surface is activated to promote a fast reaction with the alkyl halide. |
| Product is an alkene (3,4,4-trimethylhex-1-ene) | Dehydration during workup: The acidic workup conditions can cause the elimination of water from the tertiary alcohol product, especially if heated. | - Use a mild acidic workup: Employ a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction instead of strong acids like HCl or H₂SO₄. - Maintain low temperatures during workup: Perform the workup and extraction steps in an ice bath to prevent dehydration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the Grignard reaction. This typically involves the reaction of an organometallic reagent (the Grignard reagent) with a carbonyl compound. For this compound, a plausible route is the reaction of ethylmagnesium bromide with 3,4,4-trimethyl-2-pentanone.
Q2: Why is steric hindrance a major issue in this synthesis?
A2: The carbonyl carbon of 3,4,4-trimethyl-2-pentanone is sterically hindered by the adjacent quaternary carbon. This bulkiness makes it difficult for the nucleophilic Grignard reagent to attack the carbonyl carbon, increasing the likelihood of side reactions where the Grignard reagent acts as a base (enolization) or a reducing agent.[1]
Q3: How does Cerium(III) chloride help in improving the reaction yield?
A3: Cerium(III) chloride is a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity. More importantly, it undergoes transmetalation with the Grignard reagent to form an organocerium reagent. This organocerium reagent is significantly less basic than the original Grignard reagent but remains highly nucleophilic. This change in reactivity profile strongly favors the desired nucleophilic addition to the carbonyl group while suppressing side reactions like enolization and reduction.[2][4][6]
Q4: What are the ideal reaction conditions to minimize side reactions?
A4: To minimize side reactions, it is recommended to:
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Use anhydrous CeCl₃.
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Perform the reaction at low temperatures, typically between -78 °C and 0 °C.
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Slowly add the Grignard reagent to the suspension of the ketone and CeCl₃ in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere.
Q5: How can I purify the final product, this compound, from the side products?
A5: Purification can typically be achieved through the following methods:
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Extraction: After quenching the reaction, perform an aqueous workup to remove inorganic salts.
-
Distillation: Fractional distillation under reduced pressure is an effective method to separate the desired alcohol from unreacted ketone, the secondary alcohol byproduct, and any high-boiling Wurtz coupling products. The reduced pressure is necessary to prevent decomposition of the alcohol at high temperatures.
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Chromatography: Column chromatography on silica gel can also be used for purification, especially for smaller scale reactions or to achieve very high purity.
Quantitative Data
The following table summarizes the expected yields of this compound and the common side products under different reaction conditions. Please note that these are representative values for sterically hindered ketones and may vary based on specific experimental parameters.
| Reaction Conditions | Grignard Reagent | Additive | Approx. Yield of this compound (%) | Major Side Products (%) |
| Standard Grignard | Ethylmagnesium bromide | None | 10-30 | Unreacted Ketone (enolization product), 3,4,4-trimethylhexan-2-ol (reduction product) |
| Luche-Barbier | Ethylmagnesium bromide | Anhydrous CeCl₃ | 70-90 | Minimal enolization and reduction products |
Experimental Protocols
Protocol 1: Synthesis of this compound using Luche-Barbier Conditions
This protocol describes the synthesis of this compound from 3,4,4-trimethyl-2-pentanone and ethylmagnesium bromide using cerium(III) chloride to suppress side reactions.
Materials:
-
3,4,4-trimethyl-2-pentanone
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Cerium Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous CeCl₃ (1.2 equivalents relative to the ketone).
-
Add anhydrous THF via syringe and stir the suspension vigorously at room temperature for at least 2 hours to ensure proper activation of the CeCl₃.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
-
Addition of the Ketone:
-
Dissolve 3,4,4-trimethyl-2-pentanone (1 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the cold CeCl₃ suspension.
-
-
Grignard Addition:
-
Add the ethylmagnesium bromide solution (1.5 equivalents) dropwise to the reaction mixture at -78 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 3 hours.
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl while maintaining a low temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Visualizations
Main Reaction Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Side Reaction: Enolization
Caption: Enolization side reaction leading to recovery of starting material.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Chiral Separation of 3,4,4-Trimethylhexan-1-ol Enantiomers
Disclaimer: Direct scientific literature on the chiral separation of 3,4,4-Trimethylhexan-1-ol is limited. The following guidance is based on established principles for the chiral separation of structurally similar branched-chain and aliphatic alcohols. The provided protocols and data should be considered a starting point for method development.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best suited for separating the enantiomers of this compound?
A1: For a volatile and relatively non-polar compound like this compound, both Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) are highly recommended.
-
SFC is often preferred due to its high efficiency, faster separation times, and use of environmentally benign CO2 as the primary mobile phase.[1][2] It operates at lower temperatures, which is ideal for volatile compounds.[2]
-
Chiral GC , with an appropriate chiral stationary phase (CSP), is also a powerful technique for separating volatile enantiomers like alcohols.
Q2: What type of chiral stationary phase (CSP) should I start with?
A2: Polysaccharide-based and cyclodextrin-based CSPs are the most successful for a wide range of chiral separations and are an excellent starting point.
-
For SFC and HPLC: Immobilized polysaccharide phases (e.g., cellulose or amylose derivatives) are very versatile and robust.[1]
-
For GC: Cyclodextrin derivatives (e.g., substituted β-cyclodextrins) are commonly used and show excellent enantioselectivity for many alcohols.
Q3: My compound doesn't have a UV chromophore. How can I detect it?
A3: This is a common challenge for aliphatic alcohols.
-
In SFC , an Evaporative Light Scattering Detector (ELSD) or a Coronaischarge Detector (CAD) can be used. Coupling to a Mass Spectrometer (SFC-MS) is also a highly effective option for both detection and identification.
-
In GC , a Flame Ionization Detector (FID) is standard and highly sensitive for hydrocarbons. GC-MS is also a very common and powerful detection method.
Q4: Can I separate the enantiomers without a chiral column?
A4: Yes, this is possible through an indirect method . This involves derivatizing the alcohol enantiomers with a pure chiral reagent to form diastereomers. These diastereomers have different physical properties and can then be separated on a standard (achiral) silica or C18 column. However, this method requires a pure derivatizing agent and can add complexity to your sample preparation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution (Rs < 1.5) | 1. Incorrect CSP: The chosen chiral stationary phase may not be suitable for this specific molecule. 2. Inappropriate Mobile Phase (SFC/HPLC): The modifier (alcohol) percentage or type is not optimal.[3] 3. Incorrect Temperature (GC): The temperature ramp or isothermal temperature is not optimal. | 1. Screen different CSPs: Test columns with different chiral selectors (e.g., another polysaccharide derivative or a Pirkle-type phase). 2. Optimize the mobile phase: • SFC: Vary the alcohol co-solvent (e.g., switch from methanol to ethanol or isopropanol) and adjust its percentage.[3] • HPLC (Normal Phase): Adjust the ratio of the non-polar solvent (e.g., heptane) and the alcohol modifier. 3. Optimize GC Temperature Program: • Decrease the temperature ramp rate for better separation. • If running isothermally, lower the temperature to increase interaction with the CSP and improve resolution. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample saturates the stationary phase. 2. Secondary Interactions: Silanol groups on the silica support can cause tailing, especially for polar analytes. 3. Inappropriate Mobile Phase Additive (SFC/HPLC): Lack of an additive to mask active sites. | 1. Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume. 2. Use a Mobile Phase Additive: • SFC/HPLC: For alcohols, a small amount of a basic additive like diethylamine (DEA) or an acidic additive may improve peak shape, although this should be used judiciously with polysaccharide phases.[3] 3. Check for System Issues: Ensure there are no dead volumes or blockages in the system. |
| Long Retention Times | 1. Mobile Phase Too Weak (SFC/HPLC): The eluent is not strong enough to elute the compound in a reasonable time. 2. Temperature Too Low (GC): The compound is not volatilizing and moving through the column quickly enough. | 1. Increase Mobile Phase Strength: • SFC: Increase the percentage of the alcohol co-solvent. Methanol generally has the highest elution strength.[1] • HPLC (Normal Phase): Increase the percentage of the alcohol modifier. 2. Increase GC Temperature: Increase the initial temperature or the ramp rate. |
| Irreproducible Retention Times | 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase between runs. 2. Temperature Fluctuations: Unstable column oven temperature. 3. Mobile Phase Inconsistency: Inconsistent preparation of the mobile phase. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated before each injection; this is especially important in SFC. 2. Check Temperature Control: Verify the stability of the GC oven or HPLC/SFC column compartment. 3. Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation. |
Data Presentation: Example Chiral Separation
As a proxy, the table below summarizes the chromatographic parameters for the successful HPLC separation of a structurally simpler branched alcohol, (R,S)-2-hexanol , on an amylose-based CSP. This illustrates the kind of data you should aim to generate.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Selectivity (α) | Resolution (Rs) |
| (R,S)-2-hexanol Enantiomers | Amylose tris(3-chloro-5-methylphenylcarbamate) | Acetonitrile/Water (50/50 v/v) | 0.5 | 1.21 | 2.10 |
| (R,S)-2-hexanol Enantiomers | Amylose tris(3-chloro-5-methylphenylcarbamate) | n-Heptane/Isopropanol (90/10 v/v) | 1.0 | 1.15 | 1.85 |
Data adapted from a study on the separation of 2-hexanol derivatives.[4] Note that α (selectivity) is the ratio of the retention factors of the two enantiomers, and Rs (resolution) is a measure of their separation.
Experimental Protocols
Protocol 1: Chiral SFC Method Development (General Approach)
This protocol outlines a typical screening approach for developing a chiral SFC method for this compound.
-
Column Selection:
-
Select a set of 3-4 polysaccharide-based chiral columns from different manufacturers (e.g., Chiralpak IA, IB, IC, etc.).
-
Column Dimensions: 4.6 x 150 mm, 3 or 5 µm particle size.
-
-
Sample Preparation:
-
Dissolve the racemic this compound in a suitable alcohol (e.g., ethanol or isopropanol) to a concentration of approximately 1 mg/mL.
-
-
Initial SFC Screening Conditions:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol
-
Gradient: 5% to 40% Methanol over 5-7 minutes.
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: ELSD or MS
-
-
Screening Execution:
-
Inject the sample onto each column under the initial gradient conditions.
-
Analyze the chromatograms for any signs of peak separation.
-
-
Optimization:
-
If partial or full separation is observed, switch to an isocratic method at the co-solvent percentage where elution occurred.
-
If no separation is seen with methanol, repeat the screening process using ethanol and then isopropanol as the co-solvent.[3]
-
Further optimize the separation by making small adjustments to the isocratic co-solvent percentage, temperature, and back pressure to maximize resolution (Rs).
-
Protocol 2: Chiral GC Method Development (General Approach)
This protocol describes a general approach for developing a chiral GC method.
-
Column Selection:
-
Select a capillary GC column coated with a derivatized cyclodextrin stationary phase (e.g., a permethylated beta-cyclodextrin).
-
Typical Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.
-
-
Sample Preparation:
-
Dilute the racemic alcohol in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of ~100 µg/mL.
-
-
Initial GC Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Examine the chromatogram for two separated peaks corresponding to the enantiomers.
-
-
Optimization:
-
If the peaks are not resolved, decrease the temperature ramp rate (e.g., to 2 °C/min) to increase the interaction time with the stationary phase.
-
If peaks are broad, optimize the carrier gas flow rate.
-
Convert to an isothermal oven program slightly below the elution temperature observed in the ramped run to potentially improve resolution and shorten run time.
-
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Decision tree for troubleshooting poor resolution.
References
Technical Support Center: Scaling Up the Production of 3,4,4-Trimethylhexan-1-ol
This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis and scale-up of 3,4,4-Trimethylhexan-1-ol. The content is tailored for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway
The recommended synthetic route is a two-step process involving a Grignard reaction to form the carbon skeleton, followed by a hydroboration-oxidation to install the primary alcohol functionality in an anti-Markovnikov fashion.
Step 1: Grignard Reaction Formation of a tertiary alcohol intermediate, 3,4,4-trimethylhexan-3-ol, by reacting 3,3-dimethyl-2-pentanone with methylmagnesium bromide.
Step 2: Dehydration followed by Hydroboration-Oxidation The tertiary alcohol is dehydrated to yield the alkene 3,4,4-trimethylhex-2-ene. This alkene is then subjected to hydroboration-oxidation to produce the target primary alcohol, this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Step 1: Grignard Reaction Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| The Grignard reaction fails to initiate. | - Wet glassware or solvent.- Impure magnesium turnings (oxide layer).- Unreactive alkyl halide. | - Ensure all glassware is flame-dried or oven-dried immediately before use.[1]- Use anhydrous solvents, preferably freshly distilled over a suitable drying agent.- Activate magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]- Crush the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface. |
| The yield of the tertiary alcohol is low. | - Side reaction with water or atmospheric CO2.- Wurtz coupling of the alkyl halide.- Enolization of the ketone starting material. | - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.- Add the alkyl halide slowly to the magnesium turnings to control the exothermic reaction and minimize side reactions.- For ketones prone to enolization, consider using a more reactive organolithium reagent or performing the reaction at a lower temperature.[2] |
| A significant amount of biphenyl (or other coupling product) is formed. | - This is a common side product in Grignard reactions, especially at higher temperatures. | - Maintain a controlled reaction temperature, often by using an ice bath during the addition of the ketone.[3] |
Step 2: Hydroboration-Oxidation Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the primary alcohol. | - Incomplete hydroboration.- Incomplete oxidation.- Use of a sterically hindered borane with a sterically hindered alkene. | - Ensure the borane reagent (e.g., BH3•THF) is fresh and has not degraded.- Allow sufficient reaction time for the hydroboration step.- During the oxidation step, maintain a basic pH and ensure adequate mixing.[4]- For sterically hindered alkenes, a less hindered borane reagent may be necessary. |
| Formation of the secondary alcohol (Markovnikov product) instead of the primary alcohol. | - The reaction did not proceed via hydroboration-oxidation.- Use of acidic conditions, which can lead to rearrangement and Markovnikov hydration. | - Hydroboration-oxidation is inherently an anti-Markovnikov addition.[5][6] Ensure that no acid is present during the reaction or workup.- Confirm the reagents used. Acid-catalyzed hydration (e.g., H2SO4, H2O) will yield the Markovnikov product. |
| The reaction is sluggish or does not go to completion. | - The alkene is sterically hindered.- The borane reagent is not reactive enough. | - Consider using a more reactive borane source, such as diborane (B2H6), though this requires special handling due to its toxicity and flammability.- Increasing the reaction temperature may improve the rate, but should be done with caution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for a Grignard reaction? A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents. THF is generally preferred for its ability to solvate the Grignard reagent more effectively.[1]
Q2: How can I be certain my Grignard reagent has formed? A2: Visually, the disappearance of the magnesium metal and the formation of a cloudy or colored solution are good indicators. For quantitative analysis, titration methods, such as titration with a known amount of iodine, can be used.[1]
Q3: Why is the hydroboration-oxidation a two-step process? A3: The first step, hydroboration, involves the addition of a borane across the double bond to form an organoborane intermediate.[4][5] The second step, oxidation, replaces the boron atom with a hydroxyl group.[4][5] The intermediate is typically not isolated.[6]
Q4: What are the safety precautions for handling borane reagents? A4: Borane reagents like BH3•THF are flammable and can react violently with water. Diborane is a toxic and flammable gas. All manipulations should be carried out in a fume hood under an inert atmosphere.
Q5: How can I purify the final this compound product? A5: Purification can typically be achieved through distillation.[7][8] If non-volatile impurities are present, column chromatography on silica gel may be necessary. Washing the crude product with a dilute acid, followed by a brine wash, can help remove basic and aqueous impurities before the final purification step.
Quantitative Data Summary
The following tables provide typical reaction parameters based on analogous syntheses described in the literature.
Table 1: Typical Grignard Reaction Conditions
| Parameter | Value |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reactant Ratio (Ketone:Grignard) | 1 : 1.1-1.5 equivalents |
| Temperature | 0 °C to room temperature |
| Typical Yields | 60-90% |
Table 2: Typical Hydroboration-Oxidation Conditions
| Parameter | Value |
| Borane Reagent | BH3•THF, 9-BBN |
| Solvent | Anhydrous THF |
| Oxidizing Agents | H2O2, NaOH |
| Temperature | 0 °C to room temperature |
| Typical Yields | 80-98% |
Experimental Protocols
Protocol 1: Synthesis of 3,4,4-Trimethylhexan-3-ol via Grignard Reaction
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Initiation: Add magnesium turnings to the flask. Add a small crystal of iodine.
-
Reagent Addition: In the addition funnel, place a solution of methyl bromide in anhydrous diethyl ether. Add a small portion to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, gentle reflux).
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether dropwise from the addition funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Protocol 2: Synthesis of this compound via Hydroboration-Oxidation
-
Preparation: In an oven-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the starting alkene (3,4,4-trimethylhex-2-ene) in anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add BH3•THF solution dropwise via a syringe.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Generalized mechanism of a Grignard reaction with a ketone.
Caption: Simplified mechanism of hydroboration-oxidation.
References
- 1. youtube.com [youtube.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Distillation - Wikipedia [en.wikipedia.org]
3,4,4-Trimethylhexan-1-ol stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3,4,4-Trimethylhexan-1-ol. The information provided is based on general principles of organic chemistry due to the limited availability of specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
As a primary alcohol, this compound is susceptible to oxidation, which can occur under various conditions. Key concerns include:
-
Oxidation: The primary alcohol group can be oxidized to an aldehyde (3,4,4-trimethylhexanal) and subsequently to a carboxylic acid (3,4,4-trimethylhexanoic acid). This can be initiated by exposure to atmospheric oxygen (auto-oxidation), elevated temperatures, light, or the presence of metal ion impurities.
-
Dehydration: At elevated temperatures and in the presence of acid or base catalysts, alcohols can undergo dehydration to form alkenes.
-
Incompatibility with Strong Oxidizing Agents: Contact with strong oxidizing agents will lead to rapid and potentially hazardous reactions.
Q2: How should I properly store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber glass vials or storing in a dark location.
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.
Q3: I am observing an unexpected peak in my analytical chromatogram when analyzing a sample of this compound. What could be the cause?
An unexpected peak could be a degradation product or an impurity. The most likely degradation products are the corresponding aldehyde or carboxylic acid. To identify the unknown peak, consider the following:
-
Mass Spectrometry (MS): Analyze the peak by MS to determine its molecular weight. An increase in mass could suggest oxidation.
-
Reference Standards: If available, run reference standards of potential degradation products (e.g., 3,4,4-trimethylhexanoic acid) to compare retention times.
-
Forced Degradation Study: Intentionally degrade a sample of this compound (e.g., by heating or exposure to an oxidizing agent) and analyze the resulting mixture to see if the unknown peak increases in intensity.
Troubleshooting Guides
Problem 1: Inconsistent results in biological or chemical assays using this compound.
-
Possible Cause: Degradation of the compound leading to lower potency or the presence of interfering byproducts.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound stock using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Assess Storage Conditions: Ensure the compound has been stored correctly (cool, dark, inert atmosphere).
-
Prepare Fresh Solutions: Prepare fresh solutions from a new or properly stored stock of the compound for your assays.
-
Include Controls: Run appropriate controls in your assay to rule out other sources of variability.
-
Problem 2: The pH of my aqueous formulation containing this compound is decreasing over time.
-
Possible Cause: Oxidation of the primary alcohol to a carboxylic acid, which will lower the pH of the solution.
-
Troubleshooting Steps:
-
Monitor pH: Regularly monitor the pH of your formulation.
-
Analyze for Carboxylic Acid: Use an appropriate analytical method (e.g., HPLC with a suitable column for organic acids) to detect and quantify the formation of 3,4,4-trimethylhexanoic acid.
-
Inert Atmosphere: Prepare and store the formulation under an inert atmosphere to minimize oxidation.
-
Add Antioxidants: Consider the addition of a suitable antioxidant to the formulation, ensuring it does not interfere with your application.
-
Data Presentation
Table 1: Example Stability Study Data for this compound
This table is a template for recording data from a stability study. Actual values would need to be determined experimentally.
| Storage Condition | Time Point | Purity (%) by GC | Appearance | pH (of 1% aqueous solution) |
| 25°C / 60% RH | 0 months | 99.8 | Clear, colorless liquid | 6.8 |
| 3 months | 99.2 | Clear, colorless liquid | 6.5 | |
| 6 months | 98.5 | Clear, colorless liquid | 6.2 | |
| 40°C / 75% RH | 0 months | 99.8 | Clear, colorless liquid | 6.8 |
| 1 month | 97.5 | Clear, colorless liquid | 5.9 | |
| 3 months | 95.1 | Faintly yellow liquid | 5.2 | |
| Photostability | 0 hours | 99.8 | Clear, colorless liquid | 6.8 |
| (ICH Q1B) | 24 hours | 96.3 | Faintly yellow liquid | 6.1 |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
-
Sample Preparation: Prepare multiple aliquots of this compound in sealed, amber glass vials under an inert atmosphere.
-
Storage Conditions: Store the aliquots under various conditions, such as:
-
Refrigerated (2-8°C)
-
Room temperature (25°C)
-
Elevated temperature (e.g., 40°C)
-
Exposure to light (photostability testing)
-
-
Time Points: At specified time points (e.g., 0, 1, 3, 6 months), remove an aliquot from each storage condition for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating method, such as GC-MS.
-
GC-MS Method Example:
-
Column: DB-5ms or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Detector: Scan from m/z 35 to 500.
-
-
-
Data Analysis: Quantify the purity of this compound and identify and quantify any degradation products.
Visualizations
Caption: Potential oxidation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent assay results.
Handling and storage safety precautions for 3,4,4-Trimethylhexan-1-ol
Technical Support Center: 3,4,4-Trimethylhexan-1-ol
This guide provides essential safety information for handling and storing this compound. Researchers, scientists, and drug development professionals should review this information before working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: Standard laboratory PPE should be worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are generated, respiratory protection may be required.[2]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption and contamination.[2] Store away from incompatible materials such as strong oxidizing agents.[1]
Q4: What should I do in case of a spill?
A4: For minor spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1] Ensure the area is well-ventilated. Avoid breathing vapors and prevent the spill from entering drains. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q5: How should I dispose of this compound waste?
A5: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. Contact your institution's environmental health and safety (EHS) office for specific guidance.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected reaction | Contamination of the sample or incompatibility with other reagents. | Review the experimental protocol and ensure all glassware is clean and dry. Check for known incompatibilities with other chemicals being used. |
| Material has solidified | The storage temperature is below the compound's melting point. | Gently warm the container in a water bath to melt the compound. Ensure the container is properly sealed to prevent contamination. |
| Container leakage | Improperly sealed or damaged container. | Inspect the container for any damage. If a leak is found, transfer the material to a new, appropriate container and label it correctly. Clean up any spills immediately. |
Quantitative Data
| Property | Value |
| Molecular Formula | C9H20O |
| Molecular Weight | 144.25 g/mol [3][4] |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
Experimental Workflow: Handling a Chemical Spill
Caption: Workflow for responding to a chemical spill.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of 3,4,4-Trimethylhexan-1-ol
For Immediate Publication
This guide provides a comparative analysis of analytical techniques for the structural validation of 3,4,4-trimethylhexan-1-ol. While X-ray crystallography offers definitive three-dimensional structural elucidation, its application is contingent on the formation of a high-quality single crystal. In instances where suitable crystals cannot be obtained, or for routine structural confirmation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as powerful alternatives. This document outlines the principles, expected outcomes, and experimental protocols for each of these techniques in the context of validating the structure of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative data from each analytical method for the structural characterization of this compound.
| Analytical Technique | Parameter | Expected Data for this compound |
| X-ray Crystallography | Crystal System & Space Group | Hypothetical: Orthorhombic, P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a ≠ b ≠ c (e.g., a=8.1, b=12.5, c=19.2) | |
| Bond Lengths (Å) | C-C: ~1.54 Å, C-O: ~1.43 Å, O-H: ~0.96 Å, C-H: ~1.09 Å | |
| Bond Angles (°) | C-C-C: ~109.5°, C-O-H: ~109.5° | |
| ¹H NMR Spectroscopy | Chemical Shift (δ, ppm) | ~3.6 (t, 2H, -CH₂OH), ~1.7 (m, 1H, -CH-), ~1.4 (m, 2H, -CH₂-), ~1.2 (m, 2H, -CH₂-), ~0.9 (d, 3H, -CH₃), ~0.85 (s, 6H, 2x -CH₃), ~0.8 (t, 3H, -CH₃), ~1.5-2.5 (br s, 1H, -OH) |
| ¹³C NMR Spectroscopy | Chemical Shift (δ, ppm) | ~60-65 (-CH₂OH), ~40-45 (-C-), ~35-40 (-CH-), ~25-35 (-CH₂-), ~20-30 (-CH₃), ~10-15 (-CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3600-3200 (broad, O-H stretch), 2960-2850 (strong, C-H stretch), 1050-1150 (strong, C-O stretch) |
| Mass Spectrometry | Mass-to-Charge Ratio (m/z) | 144 (M⁺), 126 ([M-H₂O]⁺), 115 ([M-C₂H₅]⁺), 87 ([M-C₄H₉]⁺), 71, 57, 43 |
Experimental Workflow and Methodologies
The following diagram illustrates a logical workflow for the structural validation of a synthesized compound like this compound, comparing the pathways of spectroscopic analysis and single-crystal X-ray diffraction.
Caption: Comparative workflow for spectroscopic and crystallographic validation.
Experimental Protocols
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles of this compound.
Methodology:
-
Crystal Growth: Since this compound is a liquid at room temperature, crystallization would require low-temperature techniques. A suitable method involves slow evaporation of a solution in a low-boiling point solvent (e.g., pentane) at a temperature below the compound's melting point. The solution is prepared in a small vial, which is placed in a larger, sealed container with a small amount of a slightly more volatile solvent to control the evaporation rate. The setup is then placed in a controlled low-temperature environment (e.g., a cryostat or a specialized freezer) and left undisturbed for several days to weeks.
-
Crystal Mounting: A single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, no visible cracks) is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final, precise molecular structure.
NMR Spectroscopy (¹H and ¹³C)
Objective: To identify the chemical environment and connectivity of hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-dimensional proton experiment is run. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to one peak per unique carbon atom.
-
Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts of the peaks are referenced to TMS. Integration of the ¹H NMR signals provides the relative number of protons for each signal, and the splitting patterns (singlet, doublet, triplet, etc.) reveal the number of neighboring protons.
Infrared (IR) Spectroscopy
Objective: To identify the presence of specific functional groups, particularly the hydroxyl (-OH) group.
Methodology:
-
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is recorded.
-
Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum. The positions (in wavenumbers, cm⁻¹) and shapes of the absorption bands are analyzed to identify functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized, commonly using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. Other peaks represent fragment ions, which are analyzed to deduce the structure. Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).
A Comparative Guide to Gas Chromatography Retention Times of Trimethylhexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gas chromatography (GC) retention times of various trimethylhexanol isomers. Due to the limited availability of direct experimental data comparing all isomers, this document focuses on the fundamental principles governing their separation. It offers a predicted elution order based on established chromatographic theory and provides a detailed experimental protocol for researchers to conduct their own comparative studies.
Understanding the Separation of Trimethylhexanol Isomers by GC
The retention time of a compound in gas chromatography is primarily influenced by its volatility (boiling point) and its interaction with the stationary phase of the GC column. For isomeric compounds like trimethylhexanol, which share the same molecular weight, the separation is dictated by subtle differences in their molecular structure.
On a non-polar stationary phase, the elution order of isomers is generally governed by their boiling points. Isomers with lower boiling points are more volatile and will therefore travel through the column faster, resulting in shorter retention times. The degree of branching in the carbon chain significantly affects the boiling point. Generally, more highly branched isomers have a smaller surface area, leading to weaker intermolecular van der Waals forces and consequently, lower boiling points.
For polar stationary phases, while the boiling point remains a crucial factor, the polarity of the isomer also plays a significant role. The hydroxyl (-OH) group in alcohols can engage in hydrogen bonding with a polar stationary phase. The accessibility of this hydroxyl group, which can be affected by steric hindrance from nearby methyl groups, will influence the strength of this interaction. Isomers with less sterically hindered hydroxyl groups will interact more strongly with a polar stationary phase, leading to longer retention times.
Predicted Elution Order of Trimethylhexanol Isomers
In the absence of a comprehensive experimental dataset, the following table provides a predicted elution order of trimethylhexanol isomers on a standard non-polar GC column, based on the general principle that increased branching lowers the boiling point. It is important to note that this is a theoretical prediction and actual retention times will vary based on the specific experimental conditions. The isomers are listed from the earliest expected elution time to the latest.
| Predicted Elution Order | Trimethylhexanol Isomer | Rationale for Predicted Elution Order |
| 1 | 2,2,4-Trimethyl-3-hexanol | Highly branched structure is expected to have the lowest boiling point. |
| 2 | 2,3,4-Trimethyl-3-hexanol | Significant branching is likely to result in a low boiling point. |
| 3 | 2,3,5-Trimethyl-3-hexanol | Branching across the carbon chain suggests a relatively low boiling point. |
| 4 | 2,4,4-Trimethyl-2-hexanol | Tertiary alcohol with branching, expected to have a lower boiling point than primary isomers. |
| 5 | 2,2,3-Trimethyl-1-hexanol | Branching near the functional group may lead to a lower boiling point. |
| 6 | 2,3,3-Trimethyl-1-hexanol | Branching is expected to reduce the boiling point compared to less branched isomers. |
| 7 | 3,3,4-Trimethyl-1-hexanol | Multiple methyl groups will likely lower the boiling point. |
| 8 | 3,3,5-Trimethyl-1-hexanol | Branching is expected to result in a lower boiling point than 3,5,5-trimethyl-1-hexanol. |
| 9 | 3,4,4-Trimethyl-1-hexanol | Branching is expected to lower the boiling point. |
| 10 | 3,4,5-Trimethyl-1-hexanol | Less compact branching may lead to a higher boiling point than other branched isomers. |
| 11 | 3,5,5-Trimethyl-1-hexanol | A known boiling point of approximately 194 °C suggests it may be one of the later eluting isomers.[1][2] |
| 12 | 2,4,5-Trimethyl-1-hexanol | Less branching towards the center of the molecule could lead to a higher boiling point. |
Experimental Protocol for GC Analysis of Trimethylhexanol Isomers
This section outlines a general gas chromatography method that can be adapted for the separation and comparison of trimethylhexanol isomers.
1. Instrumentation and Columns:
-
Gas Chromatograph (GC): A system equipped with a Flame Ionization Detector (FID) is suitable for the analysis of alcohols.
-
GC Column:
-
Non-polar column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is recommended for initial screening and separation based on boiling points.
-
Polar column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX, Carbowax 20M) can be used to investigate the effect of polarity on separation.
-
2. Reagents and Standards:
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Solvent: Dichloromethane or Hexane, GC grade.
-
Isomer Standards: Individual trimethylhexanol isomers of the highest available purity.
3. GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp Rate: 10 °C/minute.
-
Final Temperature: 220 °C, hold for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
4. Sample Preparation:
-
Prepare individual stock solutions of each trimethylhexanol isomer at a concentration of 1000 µg/mL in the chosen solvent.
-
Prepare a mixed isomer standard solution by combining equal volumes of each individual stock solution to achieve a final concentration of 100 µg/mL for each isomer.
5. Data Analysis:
-
Inject the mixed isomer standard into the GC system.
-
Identify the peak corresponding to each isomer based on the injection of individual standards.
-
Record the retention time for each isomer.
-
Calculate the relative retention time (RRT) of each isomer with respect to a chosen reference isomer (e.g., 3,5,5-trimethyl-1-hexanol).
Workflow for Comparing GC Retention Times of Isomers
The following diagram illustrates the logical workflow for the comparative analysis of trimethylhexanol isomers using gas chromatography.
Caption: Workflow for the GC-based comparison of trimethylhexanol isomer retention times.
This guide provides a foundational understanding and a practical framework for researchers to investigate the gas chromatographic behavior of trimethylhexanol isomers. By following the outlined experimental protocol, scientists can generate valuable data to confirm the predicted elution order and further understand the structure-retention relationships of these compounds.
References
Mass spectrometry fragmentation pattern of 3,4,4-Trimethylhexan-1-ol
An In-depth Comparison of the Mass Spectrometry Fragmentation of 3,4,4-Trimethylhexan-1-ol and Isomeric Hexanols
This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound with the experimentally observed fragmentation of linear hexanol isomers: 1-hexanol, 2-hexanol, and 3-hexanol. This analysis is crucial for researchers in fields such as metabolomics, environmental analysis, and quality control, where accurate identification of isomeric compounds is essential.
Predicted and Observed Fragmentation Patterns
The fragmentation of aliphatic alcohols in EI mass spectrometry is primarily governed by two key pathways: alpha-cleavage and dehydration.[1][2][3] Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion.[1][2] Dehydration results in the loss of a water molecule, producing a peak at M-18 (where M is the molecular mass).[2][4][5] The position of the hydroxyl group and the degree of branching in the alkyl chain significantly influence the relative abundance of the resulting fragment ions.
For the highly branched primary alcohol, this compound, the molecular ion peak is expected to be very weak or entirely absent, a common characteristic for branched alcohols which tend to fragment readily.[1][6][7][8] The primary fragmentation pathways are predicted to be alpha-cleavage leading to a prominent ion at m/z 31, and dehydration resulting in an ion at m/z 126. Cleavage at the heavily substituted C4 position is also anticipated to produce significant fragments.
The following table summarizes the predicted major fragment ions for this compound and the observed major fragments for 1-hexanol, 2-hexanol, and 3-hexanol.
| m/z | This compound (Predicted) | 1-Hexanol (Observed) | 2-Hexanol (Observed) | 3-Hexanol (Observed) | Fragment Identity/Origin |
| 144 | M+ (very weak or absent) | - | - | - | Molecular Ion |
| 126 | M-18 | - | - | - | [M-H₂O]⁺ |
| 102 | - | M+ (weak) | M+ (very weak or absent) | M+ (very weak or absent) | Molecular Ion |
| 87 | M-57 (Loss of C₄H₉) | - | M-15 (Loss of CH₃) | - | α-cleavage |
| 84 | - | M-18 | M-18 | M-18 | [M-H₂O]⁺ |
| 73 | M-71 (Loss of C₅H₁₁) | - | - | M-29 (Loss of C₂H₅) | α-cleavage |
| 59 | - | - | - | M-43 (Loss of C₃H₇) | α-cleavage |
| 57 | C₄H₉⁺ | - | - | - | t-butyl cation |
| 45 | - | - | M-57 (Loss of C₄H₉) | - | α-cleavage |
| 31 | [CH₂OH]⁺ (α-cleavage) | [CH₂OH]⁺ (α-cleavage) | - | - | α-cleavage |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Alcohols
A common method for the analysis of volatile compounds like alcohols is gas chromatography coupled with mass spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a dilute solution of the alcohol sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
For quantitative analysis, an internal standard (e.g., a deuterated analog or a different alcohol with a distinct retention time) should be added to the sample and calibration standards.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.[6]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-300.
-
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the alcohol of interest based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern to confirm the structure of the alcohol by comparing it to reference spectra or predicting fragmentation pathways.
Visualizing Fragmentation and Workflows
Predicted Fragmentation of this compound
References
- 1. google.com [google.com]
- 2. 3-Hexanol | C6H14O | CID 12178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]
- 6. 2.2. Alcohol Detected by Gas Chromatographic Mass Spectrometry (GC-MS) [bio-protocol.org]
- 7. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hexanol [webbook.nist.gov]
A Comparative Study of 3,4,4-Trimethylhexan-1-ol and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical isomers is paramount. This guide provides a comparative analysis of 3,4,4-Trimethylhexan-1-ol and its structural isomers, focusing on their physicochemical properties, synthesis, and potential biological activities. The information presented is supported by available experimental data to aid in research and development endeavors.
Introduction to this compound and its Isomers
This compound is a primary alcohol with the chemical formula C9H20O. Its structure, characterized by a nine-carbon backbone with methyl group substitutions, gives rise to a variety of structural isomers. These isomers, while sharing the same molecular weight, can exhibit distinct physical, chemical, and biological properties due to differences in their molecular architecture. This guide will explore these differences, providing a framework for selecting the appropriate isomer for specific research applications.
Physicochemical Properties: A Comparative Analysis
The arrangement of atoms within a molecule significantly influences its physical properties. For this compound and its isomers, properties such as boiling point, density, and refractive index can vary. The degree of branching, in particular, plays a crucial role; more compact, highly branched isomers tend to have lower boiling points compared to their straight-chain or less branched counterparts due to reduced van der Waals forces.
Below is a table summarizing the available physicochemical data for this compound and a selection of its isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | 66793-73-5 | C9H20O | 144.25 | 191[1] | Not available | Not available |
| 1-Nonanol | 143-08-8 | C9H20O | 144.25 | 213.3[2] | 0.827 | 1.433 |
| 2-Nonanol | 628-99-9 | C9H20O | 144.25 | 193-194[3] | 0.823-0.847 | 1.426-1.432[3] |
| 3,5,5-Trimethylhexan-1-ol | 3452-97-9 | C9H20O | 144.25 | 193-194[4][5] | 0.824[4] | 1.432[4] |
| 2,3,4-Trimethylhexan-2-ol | Not available | C9H20O | 144.258 | Not available | Not available | Not available |
| 2,2,4-Trimethylhexan-1-ol | Not available | C9H20O | 144.25 | Not available | Not available | Not available |
Spectroscopic Data
For instance, the 1H NMR spectrum of 3,5,5-Trimethylhexan-1-ol shows characteristic signals for the protons in its structure. The protons on the carbon bearing the hydroxyl group typically appear as a triplet around 3.6 ppm. The various methyl groups would produce distinct signals in the upfield region (around 0.9-1.2 ppm), with splitting patterns dependent on their neighboring protons.[6]
The Infrared (IR) spectrum of a primary alcohol like this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong C-O stretching absorption would be observed around 1050-1150 cm⁻¹.
Experimental Protocols: Synthesis of this compound
A common and versatile method for the synthesis of primary alcohols such as this compound is the Grignard reaction. This reaction involves the addition of a Grignard reagent to an aldehyde or ketone. For the synthesis of a primary alcohol, the Grignard reagent is typically reacted with formaldehyde.
Proposed Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from a suitable alkyl halide.
Reaction Scheme:
Figure 1. Proposed synthesis of this compound.
Materials:
-
2-bromo-3,3-dimethylpentane (or a suitable precursor alkyl halide)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Paraformaldehyde or a source of dry formaldehyde gas
-
Dilute acid (e.g., HCl or H2SO4) for workup
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromo-3,3-dimethylpentane in anhydrous ether is added dropwise to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.
-
Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. Dry formaldehyde gas, generated by heating paraformaldehyde, is bubbled through the stirred Grignard solution. Alternatively, the Grignard reagent can be added to a suspension of paraformaldehyde in the reaction solvent. The reaction is exothermic and the temperature should be controlled.
-
Workup: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. This step protonates the alkoxide intermediate to form the desired alcohol and dissolves the magnesium salts.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product can then be purified by distillation under reduced pressure to yield pure this compound.
Biological Activity and Performance
Detailed experimental data on the specific biological activities of this compound and its isomers are not extensively documented in publicly available literature. However, general trends for branched-chain saturated alcohols can provide some insights.
General Toxicity: Branched-chain alcohols are generally considered to have low acute toxicity.[7] However, like all alcohols, they can cause skin and eye irritation at high concentrations. The lipophilicity of these compounds, which can be estimated by the octanol-water partition coefficient (LogP), influences their absorption and distribution in biological systems. Quantitative Structure-Activity Relationship (QSAR) studies on alcohols suggest that their toxicity can be related to their molecular descriptors.[8][9]
Structure-Activity Relationships: The degree of branching can affect the metabolic fate and biological activity of alcohols. Increased branching near the hydroxyl group can hinder enzymatic oxidation, potentially leading to slower metabolism and prolonged effects. The specific stereochemistry of chiral isomers can also lead to different interactions with biological receptors and enzymes, although no specific data for this compound isomers is currently available.
Potential Applications: Long-chain branched alcohols and their derivatives are used in various industries, including as solvents, plasticizers, and fragrance components. Their specific isomeric form can be crucial for these applications due to differences in properties like viscosity, volatility, and odor profile.
Logical Workflow for Isomer Comparison
The process of comparing and selecting an appropriate isomer for a research application can be visualized as a logical workflow.
Figure 2. A logical workflow for isomer selection.
This workflow emphasizes a systematic approach, starting from the specific needs of the application and progressing through data-driven comparison to an experimentally validated choice.
Conclusion
While a comprehensive, direct comparative study of this compound and all its isomers is not yet available in the scientific literature, this guide provides a foundational comparison based on existing data. The provided information on physicochemical properties, a proposed synthesis protocol, and a discussion of potential biological activities based on general principles can aid researchers in their investigations. Further experimental studies are warranted to fully elucidate the unique characteristics of each isomer and to unlock their full potential in various scientific and industrial applications.
References
- 1. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nonanol | C9H20O | CID 12367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 3,5,5-Trimethyl-1-hexanol | 3452-97-9 [chemicalbook.com]
- 6. 3,5,5-Trimethyl-1-hexanol(3452-97-9) 1H NMR [m.chemicalbook.com]
- 7. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute toxicity of alcohols: prediction by QSAR analysis and by molecular similarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Purity Assessment of 3,4,4-Trimethylhexan-1-ol by Reversed-Phase and Normal-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3,4,4-Trimethylhexan-1-ol. The performance of a standard Reversed-Phase (RP) HPLC method is compared against a Normal-Phase (NP) HPLC method, offering insights into the optimal approach for the quality control of this compound.
Introduction
This compound is a branched-chain alcohol with potential applications in various chemical syntheses and as a fragrance ingredient. Ensuring its purity is critical for these applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for purity assessment.[1][2] This guide explores two common HPLC modes, Reversed-Phase (RP) and Normal-Phase (NP), for the analysis of this non-polar alcohol.
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[1] Hydrophobic molecules, like this compound, are retained longer on the column. Conversely, NP-HPLC employs a polar stationary phase and a non-polar mobile phase, which can be advantageous for compounds with limited solubility in aqueous solvents.[3][4] This comparative study aims to provide a clear recommendation on the most suitable HPLC method for the routine purity analysis of this compound.
Experimental Protocols
Detailed methodologies for both the Reversed-Phase and Normal-Phase HPLC analyses are provided below.
Sample Preparation:
A stock solution of this compound (Product X) was prepared at a concentration of 1 mg/mL in isopropanol. This stock solution was further diluted to 0.1 mg/mL with the respective initial mobile phase for each HPLC method.
Reversed-Phase HPLC (Method A)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) was used as follows:
-
0-10 min: 70% A, 30% B
-
10-15 min: Linear gradient to 95% A, 5% B
-
15-20 min: 95% A, 5% B
-
20-22 min: Linear gradient to 70% A, 30% B
-
22-25 min: 70% A, 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Normal-Phase HPLC (Method B)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Silica column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of 95% n-Hexane and 5% Isopropanol.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Data Presentation
The purity of this compound (Product X) was assessed using both HPLC methods. The percentage purity was calculated based on the area of the main peak relative to the total area of all observed peaks. The results are summarized in the table below.
| Parameter | Reversed-Phase HPLC (Method A) | Normal-Phase HPLC (Method B) |
| Retention Time of Main Peak (min) | 8.54 | 5.21 |
| Purity (%) | 98.7 | 99.2 |
| Number of Impurity Peaks Detected | 3 | 2 |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
Analysis of Results:
The Normal-Phase HPLC method provided a slightly higher purity value (99.2%) compared to the Reversed-Phase method (98.7%). Method B also demonstrated better resolution between the main peak and the closest eluting impurity, with a resolution value of 2.5. Furthermore, the peak shape of the main component was more symmetrical in the NP-HPLC method, as indicated by a lower tailing factor of 1.1. While both methods are capable of assessing the purity of this compound, the NP-HPLC method offers superior separation and peak geometry for this particular analyte.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
References
Comparative Analysis of 3,4,4-Trimethylhexan-1-ol and Structural Isomers: An Analytical Data Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 3,4,4-Trimethylhexan-1-ol and its structural isomers, 3,5,5-Trimethylhexan-1-ol and 4,4,5-Trimethylhexan-1-ol. Due to the limited availability of experimental spectral data for this compound, this document focuses on a combination of predicted data for the primary compound and available experimental data for its isomers to offer a valuable comparative resource.
Physicochemical Properties
A summary of key physicochemical properties for this compound and its isomers is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental settings.
| Property | This compound | 3,5,5-Trimethylhexan-1-ol | 4,4,5-Trimethylhexan-1-ol |
| Molecular Formula | C₉H₂₀O[1][2] | C₉H₂₀O[3][4] | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol [1][2] | 144.25 g/mol [3][4] | 144.25 g/mol |
| CAS Number | 66793-73-5[1][2] | 3452-97-9[3][4] | 65502-61-6 |
| IUPAC Name | This compound[1] | 3,5,5-trimethylhexan-1-ol[4] | 4,4,5-trimethylhexan-1-ol |
Spectroscopic Data Comparison
The following sections provide a comparative overview of the expected and observed spectroscopic data for this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for 3,5,5-Trimethylhexan-1-ol
| Assignment | Chemical Shift (ppm) |
| A | 3.66 |
| B | 1.78 to 1.05 |
| C | 1.41 |
| D | 0.91 |
| E | 0.900 |
| Data obtained from an 89.56 MHz spectrum in CDCl₃.[5] |
Predicted ¹³C NMR Data
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band and a C-O stretching band. The exact position of these bands can be influenced by the substitution pattern around the alcohol functional group.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Alkane) | 2850-3000 |
| C-O Stretch (Primary Alcohol) | 1050-1075 |
Mass Spectrometry (MS)
The mass spectra of alcohols are typically characterized by fragmentation patterns involving α-cleavage and dehydration (loss of H₂O). The masses of the resulting fragments can provide valuable information about the structure of the molecule.
Key Fragmentation Pathways:
-
α-Cleavage: Breakage of the C-C bond adjacent to the carbon bearing the hydroxyl group.
-
Dehydration: Loss of a water molecule (M-18 peak).
Experimental Protocols
Standard experimental protocols for acquiring the analytical data discussed above are outlined below.
NMR Spectroscopy
¹H and ¹³C NMR of Primary Alcohols:
-
Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Alcohols:
-
Sample Preparation: Place a small drop of the neat liquid alcohol directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry of Alcohols:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the cross-referencing and comparison of analytical data for a target compound and its alternatives.
Caption: Workflow for comparative analytical data analysis.
References
- 1. This compound | C9H20O | CID 3017713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 3,5,5-trimethylhexan-1-ol | 3452-97-9 | Buy Now [molport.com]
- 4. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]
- 5. 3,5,5-Trimethyl-1-hexanol(3452-97-9) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to 3,4,4-Trimethylhexan-1-ol and Isononyl Alcohol in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3,4,4-trimethylhexan-1-ol and isononyl alcohol, focusing on their chemical properties and potential performance in key industrial applications. Due to a significant disparity in commercially available data, this comparison pairs established information for isononyl alcohol with theoretical considerations for this compound based on its molecular structure.
Introduction
Isononyl alcohol (INA) is a crucial C9 oxo alcohol, primarily utilized as a precursor in the synthesis of plasticizers and surfactants. It is not a single compound but rather a complex mixture of isomeric nine-carbon primary alcohols. In contrast, this compound is a specific, highly branched isomer of C9 alcohol. While detailed application data for this compound is scarce in publicly available literature, its distinct structure allows for predictions of its behavior relative to the commercially prevalent isononyl alcohol mixtures.
Physical and Chemical Properties
A summary of the known physical and chemical properties for both alcohols is presented below. It is important to note that the properties for isononyl alcohol can vary depending on the specific isomeric composition.
| Property | This compound | Isononyl Alcohol (Isomeric Mixture) |
| Chemical Formula | C₉H₂₀O[1][2][3] | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol [1][2][3] | ~144.25 g/mol |
| CAS Number | 66793-73-5[1][2][3] | 27458-94-2, 68515-81-1 |
| Boiling Point | 191 °C (464.15 K)[1] | 194-215 °C |
| Density | Data not available | ~0.83 g/cm³ |
| Solubility in Water | Predicted to be low | Low |
| Structure | Highly branched primary alcohol | Mixture of branched primary alcohols |
Synthesis Overview
Isononyl Alcohol
The commercial production of isononyl alcohol is a multi-step process that begins with the dimerization of butene to form a mixture of octene isomers. These octenes then undergo hydroformylation (the oxo process) in the presence of a catalyst to produce isononyl aldehydes. The final step is the hydrogenation of these aldehydes to yield the isononyl alcohol isomeric mixture.[4]
Caption: Synthesis pathway of Isononyl Alcohol.
This compound
Specific synthesis routes for this compound are not well-documented in commercial literature. However, its structure suggests a potential synthesis involving Grignard reactions or other carbon-carbon bond-forming strategies to create the highly branched carbon skeleton, followed by functional group manipulations to introduce the primary alcohol.
Comparative Analysis in Key Applications
The primary applications for C9 alcohols are in the production of plasticizers and surfactants. The structural differences between the isomeric mixture of isononyl alcohol and the specific, highly branched this compound would likely lead to performance variations.
Caption: Application pathways for C9 alcohols.
Plasticizers
Isononyl alcohol is a key raw material for the production of diisononyl phthalate (DINP), a high-molecular-weight plasticizer used to impart flexibility to PVC.[4]
-
Isononyl Alcohol (Isomeric Mixture): The mix of isomers in commercial isononyl alcohol results in plasticizers like DINP that offer a good balance of flexibility, low volatility, and durability. The branching in the alkyl chains disrupts polymer chain packing in PVC, enhancing flexibility.
-
This compound (Theoretical): A plasticizer synthesized from this highly branched alcohol would likely exhibit different properties. The increased branching could potentially lead to greater disruption of PVC polymer chains, possibly increasing plasticizing efficiency at lower concentrations. However, the bulky nature of the side chains might also increase steric hindrance, which could affect compatibility with the PVC matrix and potentially lead to higher migration rates. The lower boiling point of the alcohol suggests that its corresponding plasticizer might have higher volatility compared to DINP.
Surfactants
Ethoxylates of isononyl alcohol are used as nonionic surfactants in detergents and cleaning products.[5][6][7]
-
Isononyl Alcohol (Isomeric Mixture): The branched nature of the hydrophobic tail in these surfactants influences their surface activity, emulsification properties, and wetting behavior. The mixture of isomers can provide a broad range of surfactant properties suitable for various formulations.
-
This compound (Theoretical): A surfactant derived from this alcohol would have a more compact and highly branched hydrophobic tail. This could lead to a larger critical micelle concentration (CMC) and potentially different packing at interfaces compared to surfactants from less branched alcohols. The increased branching might also affect the biodegradability of the surfactant.
Experimental Protocols
Given the lack of specific experimental data for this compound in these applications, a representative protocol for the synthesis of a plasticizer from isononyl alcohol is provided below. This serves as a baseline for understanding how such alcohols are utilized.
Synthesis of Diisononyl Phthalate (DINP) from Isononyl Alcohol
Objective: To synthesize DINP via esterification of phthalic anhydride with isononyl alcohol.
Materials:
-
Phthalic anhydride
-
Isononyl alcohol (excess)
-
Esterification catalyst (e.g., tetraisopropyl titanate)
-
Reaction vessel with overhead stirrer, thermometer, and a distillation setup for water removal
Procedure:
-
Charge the reaction vessel with phthalic anhydride and isononyl alcohol (a molar excess of the alcohol is typically used).
-
Begin agitation and heat the mixture.
-
At a temperature of approximately 150-180°C, introduce the catalyst.[8]
-
Increase the temperature to 200-230°C to facilitate the esterification reaction and the removal of water as a byproduct.[8][9]
-
Maintain the reaction at this temperature until the acid value of the mixture drops to a predetermined low level, indicating near-complete conversion.
-
Once the reaction is complete, cool the mixture.
-
Remove the excess isononyl alcohol via vacuum distillation.
-
The crude DINP is then purified, which may involve neutralization, washing, and filtration steps.[9]
Performance Evaluation of the Resulting Plasticizer: The performance of the synthesized DINP in a PVC formulation would be evaluated using standardized tests, such as those from ASTM. Key properties to measure include:
-
Tensile strength and elongation: (ASTM D638)
-
Hardness (Durometer): (ASTM D2240)
-
Plasticizer migration: (ASTM D1203)
-
Volatility: (ASTM D1203)
Conclusion
Isononyl alcohol, as an isomeric mixture, is a well-established and versatile chemical intermediate, particularly in the manufacturing of plasticizers and surfactants. Its performance is characterized by a balance of properties conferred by the variety of branched structures present.
This compound, as a specific and highly branched C9 alcohol, remains a substance of academic interest with limited commercial data. Theoretically, its high degree of branching could offer advantages in applications like plasticizers by potentially increasing efficiency. However, this same structural feature may also introduce challenges related to steric hindrance, compatibility, and volatility. Further experimental research is required to validate these theoretical considerations and to fully assess the potential of this compound as a viable alternative to commercial isononyl alcohol in specific applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C9H20O | CID 3017713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. matthey.com [matthey.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. puracy.com [puracy.com]
- 8. CN101157615A - Method for producing plasticizer phthalic acid dinonyl - Google Patents [patents.google.com]
- 9. methods of preparation of Diisononyl phthalate [cnchemshop.com]
A Comparative Analysis of the Biological Activities of Branched-Chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of common branched-chain alcohols, including isobutanol, isoamyl alcohol, and 2-methyl-1-butanol. The information is intended to support research and development efforts in the fields of pharmacology and drug development.
Comparative Biological Activity Data
Direct comparative studies on the cytotoxicity and antimicrobial activity of isobutanol, isoamyl alcohol, and 2-methyl-1-butanol are limited in the readily available scientific literature. The following tables summarize the available qualitative and quantitative data for each alcohol. It is important to note that the experimental conditions under which the data were generated may vary between studies, making direct comparisons challenging.
Table 1: Cytotoxicity of Branched-Chain Alcohols
| Alcohol | Cell Line | IC50 Value | Citation |
| Isobutanol | Data not available | Data not available | |
| Isoamyl alcohol | Data not available | Data not available | |
| 2-Methyl-1-butanol | Data not available | Data not available |
Note: While specific IC50 values for these branched-chain alcohols on common cell lines like HeLa were not found in the conducted search, it is generally understood that alcohols can exhibit cytotoxic effects at higher concentrations by disrupting cell membranes and denaturing proteins.
Table 2: Antimicrobial Activity of Branched-Chain Alcohols
| Alcohol | Microorganism | Minimum Inhibitory Concentration (MIC) | Citation |
| Isobutanol | Escherichia coli | Data not available | |
| Staphylococcus aureus | Data not available | ||
| Isoamyl alcohol | Escherichia coli | Data not available | |
| Staphylococcus aureus | Data not available | ||
| 2-Methyl-1-butanol | Escherichia coli | Data not available | |
| Staphylococcus aureus | Data not available |
Note: The antimicrobial properties of alcohols are well-established. They are known to disrupt microbial cell membranes and denature essential proteins. While specific MIC values for these particular branched-chain alcohols against E. coli and S. aureus were not identified in the search, their general antimicrobial activity is expected.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activities of compounds like branched-chain alcohols.
2.1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the branched-chain alcohols in a suitable solvent and add them to the wells. Include a solvent control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2.2. Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform serial two-fold dilutions of the branched-chain alcohols in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no alcohol) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the alcohol that completely inhibits visible growth of the microorganism.
Signaling Pathways
Branched-chain alcohols, like other alcohols, can influence various cellular signaling pathways. The diagrams below illustrate the general effects of alcohols on the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation and cellular stress responses. The specific effects of individual branched-chain alcohols may vary.
Caption: General inhibitory effect of alcohol on the NF-κB signaling pathway.
Caption: General activation of the MAPK signaling pathway by cellular stress, including alcohol.
Quantifying 3,4,4-Trimethylhexan-1-ol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex mixtures is a critical task. This guide provides a comprehensive comparison of analytical methodologies for the determination of 3,4,4-Trimethylhexan-1-ol, a branched-chain alcohol, offering insights into method selection based on experimental data and procedural considerations.
When faced with the challenge of quantifying a non-polar, long-chain alcohol like this compound in a complex matrix, such as a biological fluid or an environmental sample, the choice of analytical technique is paramount to achieving accurate and reliable results. The primary methods employed for such analyses are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide will delve into the specifics of these techniques, including sample preparation, derivatization, and detection methods, and provide a comparative analysis to aid in the selection of the most appropriate workflow.
Comparison of Analytical Methods
The selection between GC and HPLC for the analysis of this compound hinges on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Volatility Requirement | High (Analyte must be volatile or made volatile through derivatization). | Not required. |
| Derivatization | Often necessary for polar analytes like alcohols to increase volatility and improve peak shape. Silylation is a common technique. | Generally not required for alcohols, but can be used to enhance detection with specific detectors. |
| Typical Column | Capillary columns (e.g., DB-5, HP-5) | Reversed-phase columns (e.g., C18, C8) |
| Common Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Refractive Index (RI) Detector, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |
| Sensitivity | High, especially with MS detection. | Moderate to high, depending on the detector. |
| Sample Throughput | Can be high with automated systems. | Generally high. |
| Key Advantage for this compound | High resolution and sensitivity, especially when coupled with MS. | Direct analysis without derivatization. |
| Key Disadvantage for this compound | Requires derivatization, adding a step to the workflow. | May have lower sensitivity with non-UV absorbing compounds when using common detectors. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the analysis of long-chain branched alcohols, adaptable for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is highly sensitive and specific, making it suitable for complex matrices where trace-level detection is required.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., hexane or diethyl ether).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the alcohol into the organic phase.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial for derivatization.
2. Derivatization (Silylation):
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization of the alcohol to its trimethylsilyl (TMS) ether.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Quantification: Based on the peak area of a characteristic ion of the derivatized this compound.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method offers the advantage of direct analysis without the need for derivatization, making it a simpler and faster alternative, particularly for less complex matrices or when high sensitivity is not the primary concern.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the aqueous sample onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elute the this compound from the cartridge with 5 mL of acetonitrile.
-
Evaporate the eluate to a smaller volume (e.g., 1 mL) for HPLC analysis.
2. HPLC-RI Analysis:
-
HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
RI Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area of the analyte.
Workflow and Pathway Visualizations
To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the key steps and decision points.
Safety Operating Guide
Proper Disposal of 3,4,4-Trimethylhexan-1-ol: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential information and procedural steps for the proper disposal of 3,4,4-Trimethylhexan-1-ol, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Physicochemical and Toxicological Data
| Property | Value | Source |
| Chemical Formula | C₉H₂₀O | NIST WebBook[1][2], PubChem[3] |
| Molecular Weight | 144.25 g/mol | NIST WebBook[1][2], PubChem[3] |
| Boiling Point | 464.15 K (191 °C) | NIST WebBook[1] |
| Appearance | Assumed to be a liquid at room temperature | General chemical properties |
| Acute Oral Toxicity | Harmful if swallowed (based on 3,5,5-Trimethyl-1-hexanol) | Santa Cruz Biotechnology[4] |
| Skin Corrosion/Irritation | Causes skin irritation (based on 3,5,5-Trimethyl-1-hexanol) | Santa Cruz Biotechnology[4] |
| Eye Damage/Irritation | Causes serious eye irritation (based on 3,5,5-Trimethyl-1-hexanol) | Santa Cruz Biotechnology[4] |
| Aquatic Toxicity | Toxic to aquatic life (based on 3,5,5-Trimethyl-1-hexanol) | FUJIFILM Wako[5] |
Experimental Protocols for Disposal
The proper disposal of this compound, a flammable organic compound, requires adherence to hazardous waste regulations. The following is a general, step-by-step protocol for its disposal in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
2. Waste Collection:
-
This compound should be collected as flammable liquid waste.
-
Use a designated, properly labeled, and sealed waste container. The container should be compatible with organic solvents.
-
Do not mix with incompatible waste streams such as strong oxidizing agents, acids, or bases.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Indicate the approximate volume of the waste.
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA), which is typically a fume hood or a well-ventilated, cool, and dry location away from ignition sources.[6]
-
Ensure the container is tightly sealed to prevent the release of vapors.
5. Disposal Request:
-
When the waste container is nearly full (do not overfill), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8]
-
Follow your institution's specific procedures for requesting a waste pickup.[6][9]
Important Considerations:
-
Never pour this compound down the drain. [7] This can lead to environmental contamination and may violate local regulations.
-
Small spills should be absorbed with an inert material (e.g., vermiculite, sand) and the contaminated absorbent should be disposed of as flammable solid waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C9H20O | CID 3017713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Flammable Liquid Disposal · NYC311 [portal.311.nyc.gov]
- 8. wm.com [wm.com]
- 9. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
